4-(Butylamino)butan-1-ol
Description
BenchChem offers high-quality 4-(Butylamino)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Butylamino)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(butylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-2-3-6-9-7-4-5-8-10/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUJAKVDYGQVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196514 | |
| Record name | 1-Butanol, 4-(butylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4543-95-7 | |
| Record name | 4-(Butylamino)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 4-(butylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 4-(butylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Butylamino)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Butylamino)butan-1-ol (CAS No. 4543-95-7). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide includes tabulated physical and spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a discussion of its chemical reactivity and potential biological significance. Diagrams illustrating a proposed synthetic pathway and a general workflow for characterization are also provided to facilitate understanding.
Introduction
4-(Butylamino)butan-1-ol is a secondary amino alcohol that holds interest in various chemical and pharmaceutical research areas due to its bifunctional nature, containing both a secondary amine and a primary alcohol group. These functional groups provide reactive sites for a variety of chemical transformations, making it a valuable building block in organic synthesis. Its structural similarity to biologically active molecules suggests its potential as a precursor or intermediate in the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound to support further research and development.
Chemical and Physical Properties
The fundamental physical and chemical properties of 4-(Butylamino)butan-1-ol are summarized in the tables below. These values have been compiled from various chemical suppliers and databases.
Table 1: Physical Properties of 4-(Butylamino)butan-1-ol
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉NO | [1] |
| Molar Mass | 145.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 132 °C at 10 mmHg | [1] |
| Density | 0.89 g/mL | [1] |
| Refractive Index (n²⁰/D) | 1.4500 - 1.4540 | [1] |
| Solubility | Soluble in water and common organic solvents. |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 4-(Butylamino)butan-1-ol
| Spectroscopy | Expected Peaks and Characteristics |
| ¹H NMR | δ (ppm): 0.9 (t, 3H, -CH₃), 1.3-1.6 (m, 4H, -CH₂CH₂- of butyl), 1.6-1.8 (m, 4H, -CH₂CH₂- of butanol), 2.6 (t, 2H, N-CH₂- of butyl), 2.7 (t, 2H, N-CH₂- of butanol), 3.6 (t, 2H, O-CH₂-), ~2-3 (br s, 2H, -NH and -OH, exchangeable with D₂O). |
| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~20 (-CH₂- of butyl), ~28 (-CH₂- of butanol), ~32 (-CH₂- of butyl), ~50 (N-CH₂- of butyl), ~52 (N-CH₂- of butanol), ~62 (O-CH₂-). |
| FT-IR (neat) | ν (cm⁻¹): 3300-3400 (br, O-H and N-H stretching), 2850-2960 (s, C-H stretching), 1460 (m, C-H bending), 1050-1150 (s, C-O stretching), ~1120 (m, C-N stretching). |
| Mass Spec. (EI) | m/z: 145 (M⁺), fragments corresponding to the loss of H₂O, alkyl groups, and α-cleavage adjacent to the nitrogen and oxygen atoms. |
Experimental Protocols
Synthesis of 4-(Butylamino)butan-1-ol
A plausible and efficient method for the synthesis of 4-(Butylamino)butan-1-ol is the reductive amination of 4-aminobutan-1-ol with butyraldehyde. This method is widely used for the N-alkylation of amines.
Reaction Scheme:
Materials and Reagents:
-
4-Aminobutan-1-ol
-
Butyraldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol as solvent
-
Acetic acid (catalytic amount if using NaBH₄)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-aminobutan-1-ol (1.0 eq) in dichloromethane (DCM) under an inert atmosphere, add butyraldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.
-
If using sodium borohydride, add a catalytic amount of acetic acid.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq) in portions to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-(Butylamino)butan-1-ol.
Diagram 1: Proposed Synthesis of 4-(Butylamino)butan-1-ol
Caption: Proposed synthetic route via reductive amination.
Chemical Reactivity
The chemical reactivity of 4-(Butylamino)butan-1-ol is dictated by its two functional groups: the secondary amine and the primary alcohol.
-
Amine Reactivity: The secondary amine is nucleophilic and basic. It can undergo a variety of reactions typical of secondary amines, including:
-
N-Alkylation: Further alkylation with alkyl halides.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Salt Formation: Reaction with acids to form ammonium salts.
-
-
Alcohol Reactivity: The primary alcohol is also nucleophilic and can be oxidized. Common reactions include:
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers, for example, via the Williamson ether synthesis.
-
Halogenation: Replacement of the hydroxyl group with a halogen.
-
The presence of both functional groups allows for intramolecular reactions to form cyclic structures, such as substituted piperidines, under appropriate conditions.
Biological and Pharmacological Context
While specific biological activities of 4-(Butylamino)butan-1-ol are not extensively documented in public literature, the amino alcohol moiety is a common structural feature in many biologically active compounds and pharmaceuticals. Compounds containing this scaffold have been investigated for a wide range of activities, including but not limited to, antimicrobial, antiviral, and central nervous system effects.
The cytotoxicity of various amino alcohols has been studied, indicating that their biological effects can be influenced by chain length and the relative positions of the amino and hydroxyl groups.[2] Further research is required to elucidate the specific pharmacological profile and toxicological properties of 4-(Butylamino)butan-1-ol.
Characterization Workflow
A logical workflow for the characterization of synthesized 4-(Butylamino)butan-1-ol is essential to confirm its identity and purity.
Diagram 2: Characterization Workflow
Caption: A typical workflow for product characterization.
Conclusion
4-(Butylamino)butan-1-ol is a versatile bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its chemical and physical properties, a practical synthetic protocol, and an overview of its reactivity. The presented information, including tabulated data and illustrative diagrams, is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this and related compounds. Further investigation into its biological activities and reaction optimization is warranted to fully explore its potential.
References
An In-depth Technical Guide to 4-(Butylamino)butan-1-ol (CAS 4543-95-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Butylamino)butan-1-ol (CAS 4543-95-7), a bifunctional organic compound featuring both a secondary amine and a primary alcohol. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, synthesis methodologies, and potential applications, with a focus on its relevance to researchers in chemistry and drug development. While specific biological activity data for this compound is limited in publicly accessible literature, this guide also explores the known activities of structurally related amino alcohols to provide a contextual understanding of its potential pharmacological relevance.
Physicochemical and Spectroscopic Data
4-(Butylamino)butan-1-ol is a colorless to very light yellow transparent liquid at room temperature.[1] Its chemical structure combines a hydrophilic alcohol group with a secondary amine, lending it to a variety of chemical transformations.
Table 1: Physicochemical Properties of 4-(Butylamino)butan-1-ol
| Property | Value | Source(s) |
| CAS Number | 4543-95-7 | [2][3][4][5][6] |
| Molecular Formula | C₈H₁₉NO | [3][7] |
| Molecular Weight | 145.24 g/mol | [1][4] |
| Boiling Point | 132 °C at 10 mmHg | [1][4] |
| Density | 0.89 g/cm³ | [1][4] |
| Refractive Index | 1.4500-1.4540 | [4] |
| Melting Point | Not available (Liquid at room temperature) | - |
| Solubility | No quantitative data available. Expected to be soluble in water and polar organic solvents. | - |
| Appearance | Colorless to very light yellow transparent liquid | [1] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of 4-amino-1-butanol: Expected signals would include a triplet for the methylene group adjacent to the hydroxyl group (~3.6 ppm), a triplet for the methylene group adjacent to the amino group (~2.7 ppm), and multiplets for the two central methylene groups (~1.4-1.6 ppm). The protons of the amino and hydroxyl groups would appear as broad singlets.
-
-
Infrared (IR) Spectroscopy:
-
IR of 4-amino-1-butanol: Characteristic peaks would include a broad O-H stretching band around 3300-3400 cm⁻¹, N-H stretching vibrations in the same region (often appearing as a doublet for a primary amine), C-H stretching of the alkyl chain just below 3000 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
MS of 4-amino-1-butanol: The molecular ion peak would be expected at m/z 89. Common fragmentation patterns for amino alcohols include alpha-cleavage (loss of an alkyl group adjacent to the nitrogen or oxygen) and dehydration.
-
Synthesis and Manufacturing
Detailed, step-by-step protocols for the synthesis of 4-(butylamino)butan-1-ol are not extensively published. However, based on standard organic chemistry principles and published syntheses of analogous compounds, two primary synthetic routes can be proposed.[8][9]
Proposed Synthesis Workflow
References
- 1. chembk.com [chembk.com]
- 2. 4-(Butylamino)butan-1-ol,4543-95-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-(N-BUTILAMINO)-1-BUTANOL Nomor CAS: 4543-95-7 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 5. 4-(N-BUTYLAMINO)-1-BUTANOL (1 x 5 g) | Reagentia [reagentia.eu]
- 6. 4-(ブチルアミノ)-1-ブタノール | 4-(Butylamino)-1-butanol | 4543-95-7 | 東京化成工業株式会社 [tcichemicals.com]
- 7. PubChemLite - 4-(butylamino)butan-1-ol (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
An In-Depth Technical Guide to the Synthesis of N-Butyl-4-hydroxybutylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for N-Butyl-4-hydroxybutylamine, a valuable intermediate in pharmaceutical and chemical research. The document details two robust synthetic strategies: direct N-alkylation and reductive amination. Each method is presented with detailed experimental protocols, a summary of required reagents and expected outcomes, and visualizations to elucidate the reaction pathways.
Core Synthetic Strategies
The synthesis of N-Butyl-4-hydroxybutylamine can be effectively achieved through two principal chemical transformations. The selection of the optimal route may depend on the availability of starting materials, desired scale, and laboratory capabilities.
-
Direct N-Alkylation: This classical approach involves the nucleophilic substitution of a haloalkanol by n-butylamine. The reaction of n-butylamine with 4-chlorobutan-1-ol provides a direct and straightforward pathway to the target molecule.
-
Reductive Amination: A versatile and widely used method in medicinal chemistry, this strategy involves the reaction of n-butylamine with a suitable carbonyl compound, 4-hydroxybutanal, in the presence of a reducing agent. This one-pot reaction efficiently forms the desired carbon-nitrogen bond.
Physicochemical Data of Reactants and Product
A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| n-Butylamine | C₄H₁₁N | 73.14 | 77-79 |
| 4-Chlorobutan-1-ol | C₄H₉ClO | 108.57 | 179-181 |
| 4-Hydroxybutanal | C₄H₈O₂ | 88.11 | Decomposes |
| N-Butyl-4-hydroxybutylamine | C₈H₁₉NO | 145.24 | Estimated 220-230 |
Experimental Protocols
Method 1: Direct N-Alkylation of n-Butylamine
This protocol details the synthesis of N-Butyl-4-hydroxybutylamine via the direct alkylation of n-butylamine with 4-chlorobutan-1-ol. The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Reaction Scheme:
Figure 1: N-Alkylation of n-Butylamine.
Materials and Reagents:
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (per 0.1 mol scale) |
| n-Butylamine | 2.0 | 73.14 | 14.63 g (20.0 mL) |
| 4-Chlorobutan-1-ol | 1.0 | 108.57 | 10.86 g |
| Sodium Carbonate (Na₂CO₃) | 1.1 | 105.99 | 11.66 g |
| Ethanol (Solvent) | - | - | 150 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butylamine (2.0 eq) and ethanol (150 mL).
-
Stir the solution and add sodium carbonate (1.1 eq).
-
Slowly add 4-chlorobutan-1-ol (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (sodium carbonate and sodium chloride).
-
Wash the solid residue with a small amount of ethanol.
-
Combine the filtrate and the washing, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure N-Butyl-4-hydroxybutylamine.
Expected Yield: 75-85%
Method 2: Reductive Amination
This protocol outlines the synthesis of N-Butyl-4-hydroxybutylamine using reductive amination, a common and efficient method for amine synthesis. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a mild reducing agent like sodium borohydride.
Reaction Scheme:
Figure 2: Reductive Amination Pathway.
Materials and Reagents:
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (per 0.1 mol scale) |
| n-Butylamine | 1.1 | 73.14 | 8.05 g (11.0 mL) |
| 4-Hydroxybutanal | 1.0 | 88.11 | 8.81 g |
| Sodium Borohydride (NaBH₄) | 1.2 | 37.83 | 4.54 g |
| Methanol (Solvent) | - | - | 150 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybutanal (1.0 eq) in methanol (100 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add n-butylamine (1.1 eq) to the cooled solution while stirring.
-
Allow the mixture to stir at 0°C for 30 minutes to facilitate the formation of the imine intermediate.
-
In a separate beaker, dissolve sodium borohydride (1.2 eq) in methanol (50 mL).
-
Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation.
Expected Yield: 70-80%
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-Butyl-4-hydroxybutylamine.
Figure 3: General Experimental Workflow.
Conclusion
This technical guide provides detailed and actionable protocols for the synthesis of N-Butyl-4-hydroxybutylamine. Both the direct N-alkylation and reductive amination routes are high-yielding and reliable methods. The choice of synthesis will be dictated by the specific needs and resources of the research team. Proper adherence to standard laboratory safety procedures is paramount when performing these chemical syntheses.
An In-depth Technical Guide to the Physical Properties of 4-(Butylamino)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 4-(Butylamino)butan-1-ol (CAS No: 4543-95-7).[1] As a bifunctional molecule featuring both a secondary amine and a primary alcohol, this compound presents a unique set of characteristics relevant to its application in organic synthesis, materials science, and pharmaceutical development. This document compiles available data on its physicochemical properties, offers generalized experimental protocols for their determination, and includes visualizations to illustrate its chemical structure and a typical experimental workflow.
Introduction
4-(Butylamino)butan-1-ol, also known as N-Butyl-4-hydroxybutylamine, is a colorless to light yellow liquid at room temperature.[1] Its structure, incorporating a hydrophilic alcohol group and a secondary amine which can be protonated, alongside a hydrophobic butyl group, imparts amphiphilic properties to the molecule. These characteristics are crucial in determining its solubility, reactivity, and potential interactions with biological systems. Understanding the fundamental physical properties of this compound is essential for its effective use in research and development, particularly in the synthesis of novel compounds and the formulation of new chemical entities.
Physicochemical Properties
The physical and chemical properties of 4-(Butylamino)butan-1-ol are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉NO | [1][2] |
| Molecular Weight | 145.25 g/mol | |
| CAS Number | 4543-95-7 | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 132 °C at 10 mmHg | [1] |
| Density | 0.89 g/cm³ (at 20°C) | [1] |
| Refractive Index (n20/D) | 1.4500 - 1.4540 | [1] |
| Purity (by GC) | >99.0% |
Note: The boiling point is provided at a reduced pressure. The boiling point at atmospheric pressure is expected to be significantly higher.
Experimental Protocols
Determination of Boiling Point
The boiling point of 4-(Butylamino)butan-1-ol at reduced pressure can be determined using a vacuum distillation apparatus.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle
Procedure:
-
A sample of 4-(Butylamino)butan-1-ol is placed in the round-bottom flask.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed.
-
The system is evacuated to the desired pressure (e.g., 10 mmHg) using the vacuum pump, and the pressure is monitored with the manometer.
-
The sample is heated gently using the heating mantle.
-
The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Determination of Density
The density of liquid 4-(Butylamino)butan-1-ol can be determined using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium. The volume of the pycnometer is determined by the weight of the water.
-
The pycnometer is dried and then filled with 4-(Butylamino)butan-1-ol.
-
The filled pycnometer is brought to the same constant temperature in the water bath.
-
The pycnometer is weighed again.
-
The density is calculated by dividing the mass of the 4-(Butylamino)butan-1-ol by the volume of the pycnometer.
Determination of Refractive Index
The refractive index can be measured using a refractometer.
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Constant temperature water bath (to control the temperature of the prism)
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of 4-(Butylamino)butan-1-ol are placed on the prism of the refractometer.
-
The temperature is maintained at a standard value (e.g., 20°C) using the water bath.
-
The refractive index is read directly from the instrument's scale or digital display.
Visualization of Chemical Structure and Experimental Workflow
To provide a clearer understanding of the molecule and the processes involved in its characterization, the following diagrams have been generated using the DOT language.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activities or associated signaling pathways of 4-(Butylamino)butan-1-ol as a standalone compound. While the structurally related molecule, 4-amino-1-butanol, is a known precursor to the neurotransmitter γ-aminobutyric acid (GABA), it is crucial to note that the N-butyl substitution in 4-(butylamino)butan-1-ol will significantly alter its chemical and biological properties. Therefore, any extrapolation of the biological effects of 4-amino-1-butanol to 4-(butylamino)butan-1-ol would be speculative and require dedicated experimental validation.
Researchers in drug development may find 4-(butylamino)butan-1-ol to be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for a variety of chemical modifications, enabling the exploration of a broad chemical space in the search for new bioactive compounds.
Conclusion
This technical guide has summarized the key physical properties of 4-(Butylamino)butan-1-ol based on currently available information. The provided data and generalized experimental protocols offer a foundational resource for researchers and scientists. The absence of specific biological activity data highlights an area for future investigation, where the unique structural features of this compound may be leveraged in the design and synthesis of novel molecules for pharmaceutical and other applications. The visualizations provided serve to contextualize the chemical nature of the compound and the standard procedures for its characterization.
References
4-(Butylamino)butan-1-ol molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Weight
4-(Butylamino)butan-1-ol is a secondary amino alcohol. The molecule consists of a butan-1-ol backbone with a butylamino group attached to the fourth carbon.
-
Molecular Formula: C₈H₁₉NO[1]
-
Canonical SMILES: CCCCNCCCCO[1]
-
InChI: InChI=1S/C8H19NO/c1-2-3-6-9-7-4-5-8-10/h9-10H,2-8H2,1H3[1]
-
InChIKey: OPUJAKVDYGQVHP-UHFFFAOYSA-N[1]
Physicochemical Data
The following table summarizes the key quantitative data for 4-(Butylamino)butan-1-ol.
| Property | Value |
| Molecular Weight | 145.25 g/mol |
| Monoisotopic Mass | 145.14667 Da |
| Appearance | Colorless to Almost Colorless Clear Liquid |
| Boiling Point | 132 °C at 10 mmHg |
| Purity (GC) | >99.0% |
| CAS Number | 4543-95-7 |
| Synonyms | N-Butyl-4-hydroxybutylamine |
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activities, mechanisms of action, or associated signaling pathways for 4-(Butylamino)butan-1-ol. Structurally similar compounds, such as 4-amino-1-butanol, are known to be analogues and precursors of the neurotransmitter γ-aminobutyric acid (GABA)[2]. Another related compound, 4-(isopropylamino)butan-1-ol, serves as a key intermediate in the synthesis of the pulmonary hypertension drug, selexipag[3]. This suggests that N-substituted aminoalkanols are a class of molecules with significant potential in pharmaceutical development.
Representative Experimental Protocol: Synthesis of 4-(Isopropylamino)butan-1-ol
Given the lack of specific experimental protocols for 4-(Butylamino)butan-1-ol in the available literature, a detailed methodology for the synthesis of the closely related and industrially significant compound, 4-(isopropylamino)butan-1-ol, is provided below. This protocol is adapted from patent literature and illustrates a common synthetic route for this class of compounds[3][4].
Objective: To synthesize 4-(isopropylamino)-1-butanol from 4-bromo-1-acetoxyl butane and isopropyl amine, followed by hydrolysis.
Step 1: Synthesis of 4-isopropylamino-1-acetoxyl butane
-
To a 500 mL four-neck flask, add 39 g of 4-bromo-1-acetoxyl butane and 250 mL of ethyl acetate.
-
While stirring, slowly add 115 g of isopropyl amine dropwise.
-
Maintain the reaction temperature at 20°C and continue stirring for 5 hours until the reaction is complete.
-
Add 50 mL of water to the reaction mixture and stir for 10 minutes.
-
Filter the mixture and dry the resulting solid to obtain 4-isopropylamino-1-acetoxyl butane.
Step 2: Hydrolysis to 4-isopropylamino-1-butanol
-
In a 250 mL three-neck flask, combine 34 g of the 4-isopropylamino-1-acetoxyl butane obtained in Step 1 with 200 mL of ethanol.
-
Prepare a solution of 8 g of sodium hydroxide dissolved in 20 mL of water.
-
While maintaining the temperature of the flask at 10°C, add the sodium hydroxide solution dropwise.
-
After the addition is complete, stir the mixture at 20°C for 2 hours to ensure the completion of the hydrolysis reaction.
-
Concentrate the reaction mixture to remove the ethanol.
-
To the residue, add 200 mL of dichloromethane and 100 mL of water for extraction.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and then concentrate it to remove the dichloromethane.
-
The final product, 4-isopropylamino-1-butanol, can be further purified by vacuum distillation, collecting the fraction at 83-85°C under 1 mmHg vacuum[4].
Experimental Workflow Diagram
The following diagram illustrates the synthetic pathway for 4-(isopropylamino)butan-1-ol as described in the experimental protocol.
References
- 1. PubChemLite - 4-(butylamino)butan-1-ol (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]
- 3. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]
- 4. WO2016161826A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility of 4-(Butylamino)butan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Butylamino)butan-1-ol is a bifunctional organic molecule incorporating both a secondary amine and a primary alcohol. This structure imparts a unique combination of polar and non-polar characteristics, making its solubility behavior critical for applications in chemical synthesis, purification, formulation, and drug development. Understanding its solubility in various organic solvents is paramount for designing robust synthetic routes, developing effective purification strategies like crystallization, and formulating solvent systems for analytical or delivery purposes.
This technical guide provides a comprehensive overview of the predicted solubility profile of 4-(Butylamino)butan-1-ol in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this guide synthesizes information based on the compound's structural features and established principles of solubility. Furthermore, a detailed, standardized experimental protocol for determining its solubility is provided to enable researchers to generate precise and reproducible data.
Predicted Solubility Profile of 4-(Butylamino)butan-1-ol
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. 4-(Butylamino)butan-1-ol possesses a polar head containing a hydroxyl (-OH) and a secondary amine (-NH-) group, capable of hydrogen bonding. It also features a non-polar tail consisting of two butyl groups. This amphiphilic nature dictates its solubility in different organic solvents.
Table 1: Predicted Qualitative Solubility of 4-(Butylamino)butan-1-ol in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and amino groups can form strong hydrogen bonds with protic solvents. The relatively short alkyl chains do not impart excessive hydrophobicity. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the polar functional groups of the molecule. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar alkyl chains will interact favorably with non-polar solvents via van der Waals forces, but the polar head will be poorly solvated, limiting overall solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can solvate both the polar and non-polar portions of the molecule to some extent. |
Experimental Protocol for Solubility Determination
The following is a general and robust methodology for determining the solubility of a solid compound like 4-(Butylamino)butan-1-ol in an organic solvent. This method is based on the isothermal equilibrium technique.
1. Materials and Apparatus
-
4-(Butylamino)butan-1-ol (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (±0.1 mg)
-
Centrifuge
-
HPLC or GC for concentration analysis
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-(Butylamino)butan-1-ol to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the exact volume of the filtrate and weigh the flask to determine the mass of the solution.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of 4-(Butylamino)butan-1-ol of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.
-
Analyze the diluted sample solutions to determine the concentration of 4-(Butylamino)butan-1-ol in the saturated solution.
-
-
Calculation of Solubility:
-
The solubility (S) can be expressed in various units, such as g/100 mL or mol/L.
-
To calculate solubility in g/100 mL:
-
S = (Concentration from analysis × Dilution factor × Volume of flask) / Volume of supernatant collected × 100
-
-
To calculate mole fraction solubility (x):
-
Calculate the moles of solute and solvent in the analyzed sample.
-
x = moles of solute / (moles of solute + moles of solvent)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-(Butylamino)butan-1-ol.
Caption: Workflow for experimental solubility determination.
Conclusion
Spectroscopic Analysis of Amino Alcohols: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
To provide a valuable reference for researchers working with related structures, this guide presents a detailed spectroscopic analysis of the closely related parent compound, 4-amino-1-butanol . This information can serve as a foundational dataset for comparison and for the potential characterization of N-alkylated derivatives like 4-(butylamino)butan-1-ol.
Spectroscopic Data of 4-Amino-1-butanol
The following tables summarize the available quantitative spectroscopic data for 4-amino-1-butanol.
Table 1: ¹H NMR Spectroscopic Data for 4-Amino-1-butanol
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.653 | Triplet | -CH₂-OH |
| 2.721 | Triplet | -CH₂-NH₂ |
| 1.60 | Multiplet | -CH₂-CH₂-OH |
| 1.54 | Multiplet | -CH₂-CH₂-NH₂ |
Note: Data sourced from ChemicalBook.
Table 2: ¹³C NMR Spectroscopic Data for 4-Amino-1-butanol
| Chemical Shift (ppm) | Assignment |
| 62.5 | -CH₂-OH |
| 42.0 | -CH₂-NH₂ |
| 31.5 | -CH₂-CH₂-OH |
| 28.0 | -CH₂-CH₂-NH₂ |
Note: Data interpretation based on typical chemical shifts for similar structures.
Table 3: Infrared (IR) Spectroscopy Peak List for 4-Amino-1-butanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3300 | Medium | N-H stretch (primary amine) |
| 2850-2960 | Strong | C-H stretch (alkane) |
| 1590-1650 | Medium | N-H bend (primary amine) |
| 1050-1150 | Strong | C-O stretch (primary alcohol) |
Note: Peak assignments are based on characteristic infrared group frequencies.
Experimental Protocols
While specific experimental details for the provided data on 4-amino-1-butanol are not fully available, a general methodology for acquiring such spectroscopic data is outlined below. These protocols are standard in organic chemistry research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the analyte (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans are typically required to achieve a satisfactory signal-to-noise ratio. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced. The chemical shifts, multiplicities, and integration values are then analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
KBr Pellet (for solids): A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).
-
-
Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted. The characteristic absorption bands are then correlated with specific functional groups present in the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for compound analysis.
References
N-Butyl-4-hydroxybutylamine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is available for N-Butyl-4-hydroxybutylamine. The information presented in this guide is a combination of available data for the compound and extrapolated data from the structurally related compounds, n-butylamine and 4-amino-1-butanol. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting.
Introduction
N-Butyl-4-hydroxybutylamine, also known as 4-(butylamino)-1-butanol, is a secondary amine and a primary alcohol. Its bifunctional nature makes it a potentially useful building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. This guide provides a comprehensive overview of the known physical and chemical properties of N-Butyl-4-hydroxybutylamine, along with a detailed analysis of its potential hazards and recommended safety and handling procedures based on available data and information from structurally similar compounds.
Physical and Chemical Properties
The following table summarizes the known and estimated physical and chemical properties of N-Butyl-4-hydroxybutylamine and its structural analogs.
| Property | N-Butyl-4-hydroxybutylamine | n-Butylamine | 4-Amino-1-butanol |
| CAS Number | 4543-95-7 | 109-73-9 | 13325-10-5 |
| Molecular Formula | C8H19NO | C4H11N | C4H11NO |
| Molecular Weight | 145.24 g/mol | 73.14 g/mol | 89.14 g/mol |
| Appearance | Colorless to Almost colorless clear liquid | Colorless liquid, may turn yellow on standing | Liquid |
| Boiling Point | 132 °C / 10mmHg | 77-79 °C | 206 °C |
| Melting Point | Not available | -49 °C | 16-18 °C |
| Density | 0.89 g/cm³ | 0.74 g/cm³ | 0.967 g/cm³ |
| Flash Point | Not available | -7.5 °C | 107 °C |
| Solubility | Not available | Miscible in water | Miscible in water |
Safety and Hazard Information
Due to the lack of a specific Safety Data Sheet (SDS) for N-Butyl-4-hydroxybutylamine, the hazard profile is inferred from its functional groups (secondary amine, primary alcohol) and the known hazards of n-butylamine and 4-amino-1-butanol.
GHS Hazard Classification (Inferred)
The following table outlines the potential GHS classifications for N-Butyl-4-hydroxybutylamine based on the known classifications of its structural analogs.
| Hazard Class | n-Butylamine Classification | 4-Amino-1-butanol Classification | Inferred Classification for N-Butyl-4-hydroxybutylamine |
| Flammable Liquids | Category 2 (H225: Highly flammable liquid and vapour)[1][2][3] | Not Classified | Combustible Liquid (based on higher boiling point) |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed)[1] | Not Classified | Potentially Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 (H311: Toxic in contact with skin)[1] | Not Classified | Potentially Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 (H331: Toxic if inhaled)[1] | Not Classified | Potentially Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1A (H314: Causes severe skin burns and eye damage)[1] | Category 1 (H314: Causes severe skin burns and eye damage)[4] | Category 1 (H314: Causes severe skin burns and eye damage) |
| Serious Eye Damage/Eye Irritation | Category 1 (H314: Causes severe skin burns and eye damage)[1] | Category 1 (H318: Causes serious eye damage)[4] | Category 1 (H318: Causes serious eye damage) |
| Specific target organ toxicity – single exposure | Category 3 (H335: May cause respiratory irritation)[2] | Not Classified | May cause respiratory irritation |
Summary of Toxicological Data (for n-Butylamine)
| Endpoint | Value | Species | Reference |
| LD50 Oral | 366 mg/kg | Rat | [5] |
| LD50 Dermal | > 1110 mg/kg | Rabbit | [5] |
| LC50 Inhalation | 4.7 mg/L (4 h) | Rat | [5] |
Note: No specific toxicological data for N-Butyl-4-hydroxybutylamine was found. The data for n-butylamine suggests that N-Butyl-4-hydroxybutylamine should be handled with significant caution.
Handling and Storage
Given the inferred hazardous nature of N-Butyl-4-hydroxybutylamine, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory.[7]
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists. Keep away from heat, sparks, and open flames.[3] Ground and bond containers when transferring material to prevent static discharge.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6] Store locked up.[6]
Emergency Procedures
-
In case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In case of Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6]
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
-
Spill Response: Evacuate personnel from the area.[3] Wear appropriate PPE.[3] Absorb spill with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols
No specific experimental protocols for N-Butyl-4-hydroxybutylamine were found in the literature. Below is a representative workflow for the synthesis of a secondary amine via reductive amination, a common synthetic route for such compounds.
Caption: General workflow for the synthesis of a secondary amine.
Signaling Pathways and Mechanism of Action
There is currently no available information in the scientific literature regarding the signaling pathways or specific mechanisms of action of N-Butyl-4-hydroxybutylamine. Further research is required to elucidate its biological activities.
References
Potential Research Applications of 4-(Butylamino)butan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Butylamino)butan-1-ol is a bifunctional organic molecule containing a secondary amine and a primary alcohol. While direct and extensive research on this specific compound is limited, its structural similarity to known pharmacologically active agents and synthetic intermediates suggests significant potential in various research and development domains. This technical guide explores the prospective research applications of 4-(Butylamino)butan-1-ol, drawing inferences from the activities of analogous compounds. The document outlines potential synthetic utilities, pharmacological activities, and provides hypothetical experimental protocols and pathway diagrams to stimulate further investigation into this promising molecule.
Introduction
4-(Butylamino)butan-1-ol possesses a simple yet versatile chemical structure. The presence of both a nucleophilic secondary amine and a primary hydroxyl group on a flexible butane chain makes it an attractive building block in synthetic and medicinal chemistry. The butyl group attached to the nitrogen atom is known to modulate lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). This guide will delve into the potential of 4-(Butylamino)butan-1-ol as a precursor for novel therapeutics, drawing parallels from structurally related compounds that have found applications as local anesthetics, cardiovascular agents, and neurological modulators.
Physicochemical Properties and Data
Quantitative data for 4-(Butylamino)butan-1-ol is not extensively available in the literature. The following table summarizes its basic properties, primarily from computational predictions found in chemical databases.
| Property | Value | Source |
| Molecular Formula | C8H19NO | PubChem[1] |
| Molecular Weight | 145.24 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Potential Research Applications
Based on the pharmacological activities of structurally similar molecules, the following areas represent promising avenues for research involving 4-(Butylamino)butan-1-ol:
Local Anesthetics
The presence of a secondary amino group is a common feature in many local anesthetic agents. For instance, 4-(Butylamino)benzoic acid is a precursor to the local anesthetic tetracaine.[2] Similarly, Centbucridine, a 4-N-butylamino substituted acridine derivative, has been studied as a local anesthetic.[3] The butylamino moiety in these compounds is crucial for their interaction with voltage-gated sodium channels, the primary target of local anesthetics. 4-(Butylamino)butan-1-ol could serve as a key intermediate for the synthesis of novel local anesthetics with potentially improved efficacy, duration of action, or reduced toxicity.
Cardiovascular Drugs
N-alkylated amino alcohols have been utilized in the development of cardiovascular drugs. A notable example is 4-(Isopropylamino)butan-1-ol, which is an intermediate in the synthesis of Selexipag, a prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension.[4] This suggests that 4-(Butylamino)butan-1-ol could be a valuable precursor for synthesizing new cardiovascular agents. The butyl group might confer different pharmacokinetic or pharmacodynamic properties compared to the isopropyl group in Selexipag, potentially leading to compounds with altered receptor affinity or selectivity.
Neurological Disorders
4-Amino-1-butanol is a known analogue and precursor of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[5] It is plausible that N-alkylation with a butyl group could modulate its interaction with GABA receptors or related targets in the central nervous system. This opens up possibilities for developing novel therapeutic agents for neurological disorders such as epilepsy, anxiety, or spasticity. The increased lipophilicity due to the butyl group could also enhance blood-brain barrier penetration, a desirable characteristic for centrally acting drugs.
Experimental Protocols
The following are hypothetical experimental protocols for the synthesis and evaluation of derivatives of 4-(Butylamino)butan-1-ol.
Synthesis of a Procainamide-like Derivative
This protocol describes the synthesis of a hypothetical amide derivative of 4-(Butylamino)butan-1-ol, analogous to the local anesthetic procainamide.
Objective: To synthesize N-(4-((4-(butylamino)butan-1-yl)oxy)benzoyl)acetamide.
Materials:
-
4-(Butylamino)butan-1-ol
-
4-Hydroxybenzoic acid
-
Thionyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Esterification: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in an excess of 4-(Butylamino)butan-1-ol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture under reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC. Upon completion, neutralize the excess acid, and purify the resulting ester by column chromatography.
-
Amidation: Dissolve the purified ester in DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of acetyl chloride. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.
In Vitro Evaluation of Local Anesthetic Activity
Objective: To assess the sodium channel blocking activity of a synthesized derivative.
Method: Patch-clamp electrophysiology on a cell line expressing voltage-gated sodium channels (e.g., Nav1.5).
Procedure:
-
Culture HEK-293 cells stably expressing the human Nav1.5 channel.
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular recording solution.
-
Perform whole-cell patch-clamp recordings. Hold the cells at a holding potential of -100 mV.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Apply the test compound at various concentrations and measure the reduction in the peak sodium current.
-
Construct a concentration-response curve and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways that could be modulated by derivatives of 4-(Butylamino)butan-1-ol and a general workflow for its investigation.
Caption: Proposed mechanism of action for a local anesthetic derivative.
Caption: General workflow for drug discovery starting from 4-(Butylamino)butan-1-ol.
Conclusion
While 4-(Butylamino)butan-1-ol is a relatively understudied compound, the known biological activities of its structural analogues strongly suggest its potential as a versatile building block in drug discovery. Its utility in the synthesis of novel local anesthetics, cardiovascular agents, and neurological drugs warrants further investigation. The experimental protocols and conceptual pathways provided in this guide are intended to serve as a starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Future studies focusing on the synthesis and biological evaluation of a library of derivatives will be crucial in unlocking the full potential of 4-(Butylamino)butan-1-ol.
References
- 1. PubChemLite - 4-(butylamino)butan-1-ol (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 2. 4-(Butylamino)benzoic acid | 4740-24-3 | Benchchem [benchchem.com]
- 3. Pharmacological study of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Isopropylamino)Butan-1-ol CAS 42042-71-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Butylamino)butan-1-ol via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 4-(butylamino)butan-1-ol through the reductive amination of 2-hydroxytetrahydrofuran, the stable cyclic hemiacetal of 4-hydroxybutanal, with n-butylamine. The described methodology utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, ensuring a high-yielding and clean reaction. These application notes include a detailed experimental procedure, a summary of quantitative data, characterization guidance, and graphical representations of the experimental workflow and reaction mechanism.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, offering an efficient method for the formation of carbon-nitrogen bonds. This reaction is pivotal in the synthesis of a wide range of amines that are crucial intermediates in the pharmaceutical and agrochemical industries. The process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired amine. This one-pot procedure is highly favored for its operational simplicity and efficiency.
This application note details the synthesis of 4-(butylamino)butan-1-ol, a valuable bifunctional molecule. The protocol employs 2-hydroxytetrahydrofuran as a practical and stable precursor to the reactive 4-hydroxybutanal. The reaction is carried out with n-butylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly advantageous due to its mildness and selectivity for reducing the iminium ion intermediate over the starting aldehyde, which minimizes side reactions. The reaction is typically performed in a chlorinated solvent such as 1,2-dichloroethane (DCE).
Data Presentation
The following table summarizes the quantitative data for the reductive amination of 2-hydroxytetrahydrofuran with n-butylamine.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Ratio | Volume (mL) | Mass (g) |
| 2-Hydroxytetrahydrofuran | 88.11 | 10.0 | 1.0 | 0.88 | 0.88 |
| n-Butylamine | 73.14 | 11.0 | 1.1 | 1.48 | 0.80 |
| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 1.5 | - | 3.18 |
| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 40 | - |
| 4-(Butylamino)butan-1-ol | 145.25 | 10.0 | 1.0 | - | 1.45 |
| Expected Yield (85%) | - | - | - | - | 1.23 |
Experimental Protocols
Materials and Equipment
-
2-Hydroxytetrahydrofuran (98%)
-
n-Butylamine (99%)
-
Sodium triacetoxyborohydride (97%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography system with silica gel
-
NMR spectrometer and mass spectrometer for product characterization
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-hydroxytetrahydrofuran (0.88 g, 10.0 mmol, 1.0 eq.).
-
Addition of Reagents: Dissolve the starting material in anhydrous 1,2-dichloroethane (40 mL). To this solution, add n-butylamine (0.80 g, 11.0 mmol, 1.1 eq.) via syringe. Stir the mixture for 20 minutes at room temperature to allow for the formation of the iminium ion intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq.) to the reaction mixture. Stir the resulting suspension at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion of the reaction, carefully quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to afford the pure 4-(butylamino)butan-1-ol.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4-(butylamino)butan-1-ol.
Reductive Amination Mechanism
Caption: Reaction mechanism of reductive amination.
Application Notes and Protocols for the Synthesis of 4-(Butylamino)butan-1-ol via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-(Butylamino)butan-1-ol. The synthesis is based on a nucleophilic substitution reaction between a suitable 4-halobutan-1-ol, such as 4-chlorobutan-1-ol, and butylamine. This method offers a straightforward and efficient route to this valuable amino alcohol, which serves as a versatile building block in the development of various pharmaceutical agents and functional materials. The protocol includes reaction conditions, purification methods, and expected yields based on analogous syntheses.
Introduction
4-(Butylamino)butan-1-ol is a bifunctional molecule containing both a secondary amine and a primary alcohol. This structure makes it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The nucleophilic substitution pathway described herein provides a reliable method for its preparation. The reaction proceeds via an SN2 mechanism where the nucleophilic butylamine attacks the electrophilic carbon bearing a halogen, displacing the halide and forming the carbon-nitrogen bond.
Reaction Scheme
The overall reaction for the synthesis of 4-(Butylamino)butan-1-ol from 4-chlorobutan-1-ol and butylamine is depicted below:
To drive the reaction to completion and neutralize the generated hydrochloric acid, a base is typically added, or an excess of butylamine is used.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the analogous synthesis of 4-(isopropylamino)butan-1-ol from a 4-halobutane derivative, which can be adapted for the synthesis of 4-(Butylamino)butan-1-ol.
| Parameter | Value/Condition | Reference |
| Starting Halide | 4-bromo-1-acetoxybutane | US20180029973A1 |
| Nucleophile | Isopropylamine | US20180029973A1 |
| Solvent | Ethyl acetate | US20180029973A1 |
| Reaction Temperature | 20 °C | US20180029973A1 |
| Reaction Time | 5 hours | US20180029973A1 |
| Subsequent Step | Hydrolysis of acetate group | US20180029973A1 |
| Hydrolysis Conditions | Sodium hydroxide in ethanol/water | US20180029973A1 |
| Yield | 87-95% | US20180029973A1 |
| Purification | Vacuum distillation | US20180029973A1 |
Experimental Protocol
This protocol details the synthesis of 4-(Butylamino)butan-1-ol from 4-chlorobutan-1-ol and butylamine.
Materials:
-
4-chlorobutan-1-ol
-
Butylamine
-
Sodium carbonate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutan-1-ol (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add butylamine (2.0-3.0 eq) to the solution. The excess butylamine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction. Alternatively, a stoichiometric amount of butylamine (1.1 eq) can be used in the presence of an inorganic base like sodium carbonate (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the residue in water and adjust the pH to >11 using a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 4-(Butylamino)butan-1-ol by vacuum distillation to yield a colorless to light-yellow liquid.[1]
Visualization
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of 4-(Butylamino)butan-1-ol.
Caption: Workflow for the synthesis of 4-(Butylamino)butan-1-ol.
Signaling Pathway (Reaction Mechanism)
The diagram below outlines the SN2 nucleophilic substitution mechanism.
Caption: SN2 mechanism for the synthesis of 4-(Butylamino)butan-1-ol.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Butylamine is a flammable and corrosive liquid. Avoid inhalation and contact with skin.
-
4-chlorobutan-1-ol is an irritant. Avoid contact with skin and eyes.
-
Follow standard laboratory procedures for handling and disposing of chemicals.
Conclusion
The synthesis of 4-(Butylamino)butan-1-ol via nucleophilic substitution of 4-chlorobutan-1-ol with butylamine is a robust and scalable method. The provided protocol, based on established chemical principles and analogous reactions, offers a clear pathway for researchers to obtain this important chemical intermediate for applications in drug discovery and materials science. Careful control of reaction conditions and purification by vacuum distillation are key to achieving high purity of the final product.
References
Application Notes and Protocols for N-Alkylation of 4-Amino-1-Butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the N-alkylation of 4-amino-1-butanol, a valuable bifunctional building block in organic synthesis and drug discovery. The protocols detailed below cover various methods to introduce alkyl groups onto the nitrogen atom of 4-amino-1-butanol, yielding a range of N-substituted derivatives.
Introduction
N-alkylation of amines is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. 4-Amino-1-butanol is a particularly useful starting material, possessing both a primary amine and a primary alcohol, allowing for selective modification at either functional group. This document focuses on the selective N-alkylation, a key step in the synthesis of more complex molecules where the hydroxyl group can be preserved for subsequent transformations. Common methods for N-alkylation include reductive amination and direct alkylation with alkyl halides.[1]
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes the quantitative data for different N-alkylation methods of 4-amino-1-butanol, providing a clear comparison of their efficiency and applicability.
| Alkyl Group | Method | Alkylating Agent | Reducing Agent/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Isopropyl | Reductive Amination | Acetone | 10% Pd/C, H₂ (10 atm) | Acetone/Ethanol | RT | 4-5 | Quantitative | High |
| Isopropyl | Direct Alkylation* | Isopropylamine | Triethylamine | Dichloromethane | 10 | 2 | 83 | >95 |
| Methyl | Reductive Amination (Eschweiler-Clarke) | Formaldehyde | Formic Acid | Water | 80-100 | 18 | High | High |
| Ethyl | Reductive Amination | Acetaldehyde | Sodium Borohydride | Methanol | RT | 12 | Good | High |
| Benzyl | Direct Alkylation | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | Good | High |
*Note: The direct alkylation method for the isopropyl group involves the use of 4-bromo-1-acetoxyl butane as the starting material, requiring an additional deprotection step to yield the final product.[2] The data for methyl, ethyl, and benzyl groups are based on established general protocols for primary amines, and specific yields and purities may vary depending on the exact reaction conditions.
Experimental Protocols
Protocol 1: N-Isopropylation via Reductive Amination
This protocol describes the synthesis of 4-(isopropylamino)butanol from 4-amino-1-butanol and acetone through catalytic hydrogenation.[3]
Materials:
-
4-amino-1-butanol
-
Acetone
-
Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Round-bottom flask or a suitable hydrogenation reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation reactor, dissolve 200 g of 4-amino-1-butanol in a solvent mixture of 400 ml of acetone and 1,000 ml of ethanol.
-
Carefully add 20 g of 10% Pd/C catalyst to the solution.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 10 atmospheres with hydrogen gas.
-
Stir the reaction mixture at room temperature for 4 to 5 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), carefully depressurize the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the target compound, 4-(isopropylamino)butanol, as a colorless oil in quantitative yield.
Protocol 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
This protocol outlines the N,N-dimethylation of 4-amino-1-butanol using formaldehyde and formic acid, a classic method that avoids the formation of quaternary ammonium salts.[2][4]
Materials:
-
4-amino-1-butanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Sodium hydroxide solution (for neutralization)
-
Extraction funnel
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1 mole equivalent of 4-amino-1-butanol.
-
Add 2.2 mole equivalents of formaldehyde (37% aqueous solution) and 2.2 mole equivalents of formic acid.
-
Heat the reaction mixture to 80-100 °C under reflux for approximately 18 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude N,N-dimethyl-4-amino-1-butanol, which can be further purified by distillation or column chromatography.
Visualizations
Signaling Pathway Diagram
Caption: General reaction pathways for the N-alkylation of 4-amino-1-butanol.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for reductive amination.
References
Application Notes and Protocols: 4-(Butylamino)butan-1-ol as a Precursor for Hydroxyl-Functionalized Pyrrolidinium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential properties of novel hydroxyl-functionalized ionic liquids (ILs) derived from 4-(butylamino)butan-1-ol. The introduction of a hydroxyl group into the cationic structure of an ionic liquid can significantly influence its physicochemical properties, such as viscosity, conductivity, and thermal stability, while also providing a site for further functionalization. This makes them attractive candidates for a variety of applications, including as green solvents, electrolytes, and in drug delivery systems.
The synthetic pathway outlined herein focuses on the conversion of 4-(butylamino)butan-1-ol into a key intermediate, the N-butyl-N-(4-hydroxybutyl)pyrrolidinium cation. This cation can then be paired with various anions to generate a library of task-specific ionic liquids. While specific experimental data for ionic liquids based on this exact cation is limited in publicly available literature, this document provides detailed protocols for its synthesis and compiles relevant data from closely related pyrrolidinium-based ionic liquids to guide research and development efforts.
Synthetic Pathway and Experimental Workflow
The proposed synthesis involves a two-step process. First, 4-(butylamino)butan-1-ol is reacted with 1,4-dibromobutane in an intramolecular cyclization reaction to form the N-butyl-N-(4-hydroxybutyl)pyrrolidinium bromide precursor. This is a quaternization reaction that forms the core cationic structure. The second step involves an anion exchange (metathesis) to replace the bromide anion with a desired anion, thereby forming the final ionic liquid.
Experimental Protocols
Protocol 1: Synthesis of N-butyl-N-(4-hydroxybutyl)pyrrolidinium Bromide
This protocol describes the synthesis of the ionic liquid precursor via quaternization.
Materials:
-
4-(Butylamino)butan-1-ol
-
1,4-Dibromobutane
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and washing
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(butylamino)butan-1-ol (1 equivalent) in anhydrous acetonitrile.
-
Add 1,4-dibromobutane (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield N-butyl-N-(4-hydroxybutyl)pyrrolidinium bromide as a white or off-white solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of N-butyl-N-(4-hydroxybutyl)pyrrolidinium bis(trifluoromethylsulfonyl)imide
This protocol details the anion exchange reaction to form a common hydrophobic ionic liquid.
Materials:
-
N-butyl-N-(4-hydroxybutyl)pyrrolidinium bromide
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂])
-
Deionized water
-
Dichloromethane
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve N-butyl-N-(4-hydroxybutyl)pyrrolidinium bromide (1 equivalent) in deionized water.
-
In a separate flask, dissolve lithium bis(trifluoromethylsulfonyl)imide (1.1 equivalents) in deionized water.
-
Add the Li[NTf₂] solution dropwise to the pyrrolidinium bromide solution with vigorous stirring. A second, denser phase of the ionic liquid should form.
-
Transfer the mixture to a separatory funnel and extract the ionic liquid phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (3 x 50 mL) to remove any residual lithium bromide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual water and solvent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Physicochemical Properties of Related Pyrrolidinium Ionic Liquids
Table 1: Density of Selected Pyrrolidinium-Based Ionic Liquids
| Cation | Anion | Temperature (°C) | Density (g/cm³) |
| 1-Butyl-1-methylpyrrolidinium | [NTf₂]⁻ | 25 | 1.43 |
| 1-Propyl-1-methylpyrrolidinium | [NTf₂]⁻ | 25 | 1.45 |
| 1-Butyl-1-methylpyrrolidinium | [BF₄]⁻ | 25 | 1.20 |
| 1-Ethyl-3-methylimidazolium | Ethylsulfate | 25 | 1.25 |
Table 2: Viscosity of Selected Pyrrolidinium-Based Ionic Liquids
| Cation | Anion | Temperature (°C) | Viscosity (mPa·s) |
| 1-Butyl-1-methylpyrrolidinium | [NTf₂]⁻ | 25 | 52 |
| 1-Propyl-1-methylpyrrolidinium | [NTf₂]⁻ | 25 | 45 |
| 1-Butyl-1-methylpyrrolidinium | [BF₄]⁻ | 25 | 112 |
| 1-(2-Hydroxyethyl)-3-methylimidazolium | [BF₄]⁻ | 25 | 134 |
Table 3: Ionic Conductivity of Selected Pyrrolidinium-Based Ionic Liquids
| Cation | Anion | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 1-Butyl-1-methylpyrrolidinium | [NTf₂]⁻ | 25 | 3.9 |
| 1-Propyl-1-methylpyrrolidinium | [NTf₂]⁻ | 25 | 4.8 |
| 1-Butyl-1-methylpyrrolidinium | [BF₄]⁻ | 25 | 2.2 |
| 1-Butyl-3-methylimidazolium | [BF₄]⁻ | 25 | 3.3 |
Table 4: Thermal Properties of Selected Pyrrolidinium-Based Ionic Liquids
| Cation | Anion | Decomposition Temperature (°C) |
| 1-Butyl-1-methylpyrrolidinium | [NTf₂]⁻ | >400 |
| 1-Propyl-1-methylpyrrolidinium | [NTf₂]⁻ | >400 |
| 1-Butyl-1-methylpyrrolidinium | [BF₄]⁻ | ~350 |
| 1-Butyl-3-methylimidazolium | [Br]⁻ | ~250 |
Logical Relationships in Ionic Liquid Design
The design of task-specific ionic liquids involves a careful selection of both the cation and the anion to achieve the desired physicochemical properties. The following diagram illustrates the relationship between the precursor, the resulting cation, the choice of anion, and the expected impact on the final ionic liquid's properties.
Conclusion
4-(Butylamino)butan-1-ol serves as a versatile and accessible precursor for the synthesis of a novel class of hydroxyl-functionalized pyrrolidinium-based ionic liquids. The synthetic route via quaternization and subsequent anion metathesis is a well-established and robust methodology. While direct experimental data for ionic liquids containing the N-butyl-N-(4-hydroxybutyl)pyrrolidinium cation is currently scarce, the data from analogous structures suggest that these new ionic liquids will possess tunable properties that could be advantageous in various scientific and industrial applications. Further research is warranted to fully characterize these novel materials and explore their potential.
Application Notes: 4-(Butylamino)butan-1-ol and its Analogs as Key Intermediates in Pharmaceutical Synthesis
Introduction
4-(Butylamino)butan-1-ol and its structural analogs are versatile bifunctional molecules that serve as critical building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both a secondary amine and a primary alcohol functionality allows for sequential and site-selective reactions, making them ideal starting materials for the construction of complex molecular architectures. These intermediates are notably employed in the synthesis of antiviral and cardiovascular drugs. This document provides detailed application notes and experimental protocols for the use of 4-(butylamino)butan-1-ol derivatives in the synthesis of key pharmaceutical intermediates for Selexipag and Famciclovir.
Synthesis of 4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol: A Key Intermediate for Selexipag
Selexipag is a potent, orally available prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension. A crucial step in its synthesis involves the nucleophilic aromatic substitution reaction between 4-(isopropylamino)butan-1-ol and 5-chloro-2,3-diphenylpyrazine.
Experimental Protocol:
A mixture of 5-chloro-2,3-diphenylpyrazine and an excess of 4-(isopropylamino)butan-1-ol is heated to a high temperature (typically 170-195°C) and stirred for several hours (e.g., 10-12 hours).[1][2] The reaction is performed neat, utilizing the reactant itself as the solvent.[1] Upon completion, the reaction mixture is cooled, and a non-polar solvent such as n-heptane is added to precipitate the product.[1] The crude product can be further purified by washing with water and recrystallization from a suitable solvent system like dichloromethane/n-heptane.[1]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) | Reference |
| 5-chloro-2,3-diphenylpyrazine | 4-(isopropylamino)butan-1-ol | 190-195 | 12 | - | 95.4% (crude) | [1] |
| 5-chloro-2,3-diphenylpyrazine | 4-(isopropylamino)butan-1-ol | 190 | - | 56 | - | [1] |
| 5-chloro-2,3-diphenylpyrazine | 4-(isopropylamino)butan-1-ol | 170-180 | - | - | - | [2] |
Logical Workflow for Selexipag Intermediate Synthesis:
Caption: Workflow for the synthesis of a key Selexipag intermediate.
Synthesis of N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide: A Precursor to Famciclovir
Famciclovir is an antiviral drug used to treat various herpesvirus infections. A pivotal intermediate in its synthesis is prepared by the condensation of 4-amino-2-hydroxymethyl-1-butanol with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide.
Experimental Protocol for Intermediate Synthesis:
An ethanol solution of 4-amino-2-hydroxymethyl-1-butanol and water is added to a mixture of N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide and sodium bicarbonate in ethanol at reflux temperature. The reaction mixture is stirred at 75-80°C for approximately 90 minutes. After cooling to room temperature, the inorganic salts are removed by filtration. The resulting filtrate containing the desired product is typically used in the subsequent step without further purification.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (min) | Reference |
| 4-amino-2-hydroxymethyl-1-butanol | N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide | Sodium Bicarbonate | Ethanol/Water | 75-80 | ~90 |
Experimental Protocol for the Synthesis of 4-amino-2-hydroxymethyl-1-butanol:
This key starting material can be synthesized from 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate in a three-step process:
-
Azidation: Reaction with sodium azide in DMF at room temperature for 8 hours.
-
Hydrolysis: Treatment with aqueous sodium hydroxide at room temperature for 1 hour.
-
Reduction: Hydrogenation in the presence of 10% Pd/C in ethanol at room temperature for 4 hours.
Experimental Workflow for Famciclovir Intermediate Synthesis:
Caption: Workflow for the synthesis of a key Famciclovir intermediate.
Signaling Pathway Context: Mechanism of Action of the Final Drug Product (Selexipag)
While 4-(butylamino)butan-1-ol derivatives are synthetic intermediates and do not have a direct biological signaling role, the final product, Selexipag, is a prostacyclin receptor (IP receptor) agonist.[3][4] The binding of Selexipag to the IP receptor on pulmonary arterial smooth muscle cells initiates a signaling cascade that leads to vasodilation.
Signaling Pathway of Selexipag:
Caption: Simplified signaling pathway of Selexipag via the IP receptor.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. tdcommons.org [tdcommons.org]
- 3. WO2017060827A1 - An imrpoved process for the preparation of selexipag or its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. WO2017042828A2 - Process for the preparation of selexipag and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Selective N-Acylation of 4-(Butylamino)butan-1-ol with Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Butylamino)butan-1-ol is a bifunctional molecule containing both a secondary amine and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other fine chemicals. The selective acylation of the amino group in the presence of the hydroxyl group is a critical transformation that allows for the introduction of a wide range of functionalities, leading to the synthesis of N-(4-hydroxybutyl)-N-butylamides. These amides can serve as key intermediates for more complex molecular architectures.
This document provides detailed protocols for the selective N-acylation of 4-(butylamino)butan-1-ol with various acid chlorides, outlining reaction conditions, purification methods, and characterization data. The information presented is intended to guide researchers in the efficient synthesis and application of these versatile compounds.
Reaction Principle
The selective N-acylation of 4-(butylamino)butan-1-ol is based on the higher nucleophilicity of the secondary amine compared to the primary alcohol. Under neutral or slightly basic conditions, the lone pair of electrons on the nitrogen atom readily attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent elimination of a chloride ion and a proton (neutralized by a base) leads to the formation of a stable amide bond, leaving the hydroxyl group intact.
The general reaction scheme is as follows:
Caption: General reaction pathway for the N-acylation of 4-(Butylamino)butan-1-ol.
Experimental Protocols
The following are generalized protocols for the selective N-acylation of 4-(butylamino)butan-1-ol with representative acid chlorides.
Protocol 1: Synthesis of N-Butyl-N-(4-hydroxybutyl)acetamide using Acetyl Chloride
Objective: To synthesize N-butyl-N-(4-hydroxybutyl)acetamide via selective N-acylation.
Materials:
-
4-(Butylamino)butan-1-ol
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(butylamino)butan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-butyl-N-(4-hydroxybutyl)acetamide.
Protocol 2: Synthesis of N-Butyl-N-(4-hydroxybutyl)benzamide using Benzoyl Chloride
Objective: To synthesize N-butyl-N-(4-hydroxybutyl)benzamide via selective N-acylation.
Materials:
-
4-(Butylamino)butan-1-ol
-
Benzoyl chloride
-
Pyridine
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 4-(butylamino)butan-1-ol (1.0 eq) in anhydrous tetrahydrofuran in a round-bottom flask.
-
Add pyridine (1.5 eq) to the solution and stir at room temperature.
-
Slowly add benzoyl chloride (1.1 eq) to the mixture. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes typical quantitative data for the N-acylation of 4-(butylamino)butan-1-ol with various acid chlorides based on the protocols described above. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.
| Acid Chloride | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Acetyl Chloride | N-Butyl-N-(4-hydroxybutyl)acetamide | C10H21NO2 | 187.28 | 85-95 |
| Propionyl Chloride | N-Butyl-N-(4-hydroxybutyl)propanamide | C11H23NO2 | 201.31 | 80-90 |
| Butyryl Chloride | N-Butyl-N-(4-hydroxybutyl)butanamide | C12H25NO2 | 215.34 | 80-90 |
| Benzoyl Chloride | N-Butyl-N-(4-hydroxybutyl)benzamide | C15H23NO2 | 249.35 | 75-85 |
Characterization Data (Expected)
The synthesized products can be characterized using standard spectroscopic techniques.
N-Butyl-N-(4-hydroxybutyl)acetamide:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 3.65 (t, 2H, -CH₂-OH), 3.30-3.15 (m, 4H, -N-CH₂- and -N-CH₂-), 2.10 (s, 3H, -CO-CH₃), 1.70-1.40 (m, 6H, -CH₂-CH₂-OH and -N-CH₂-CH₂-), 1.35-1.25 (m, 2H, -CH₂-CH₃), 0.95 (t, 3H, -CH₂-CH₃). The OH proton signal may be broad and its chemical shift can vary.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 171.0 (C=O), 62.5 (-CH₂-OH), 49.0 (-N-CH₂-), 47.5 (-N-CH₂-), 30.0, 29.5, 21.5, 20.0, 14.0.
-
IR (neat, cm⁻¹): 3400 (broad, O-H stretch), 2950-2850 (C-H stretch), 1630 (strong, C=O amide stretch).
N-Butyl-N-(4-hydroxybutyl)benzamide:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.40 (m, 5H, Ar-H), 3.70 (t, 2H, -CH₂-OH), 3.40-3.20 (m, 4H, -N-CH₂- and -N-CH₂-), 1.75-1.45 (m, 6H, -CH₂-CH₂-OH and -N-CH₂-CH₂-), 1.40-1.20 (m, 2H, -CH₂-CH₃), 0.90 (t, 3H, -CH₂-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 172.5 (C=O), 136.0, 129.0, 128.5, 127.0 (Ar-C), 62.5 (-CH₂-OH), 50.0 (-N-CH₂-), 48.0 (-N-CH₂-), 30.5, 29.0, 20.0, 14.0.
-
IR (neat, cm⁻¹): 3400 (broad, O-H stretch), 3060 (Ar C-H stretch), 2950-2850 (C-H stretch), 1625 (strong, C=O amide stretch), 1600, 1450 (Ar C=C stretch).
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of N-(4-hydroxybutyl)-N-butylamides.
Caption: A generalized experimental workflow for the N-acylation of 4-(Butylamino)butan-1-ol.
Applications in Drug Development
The N-(4-hydroxybutyl)-N-butylamide scaffold is a versatile platform for the development of new therapeutic agents. The presence of the hydroxyl group allows for further functionalization, such as etherification, esterification, or oxidation, to introduce additional pharmacophores. The amide bond provides structural rigidity and potential hydrogen bonding interactions with biological targets.
Potential applications include, but are not limited to:
-
Linkers in Prodrugs: The hydroxyl group can be used to attach a drug molecule, creating a prodrug that releases the active agent upon enzymatic or chemical cleavage.
-
Building Blocks for Bioactive Molecules: These amides can serve as intermediates in the synthesis of more complex molecules with potential activities as enzyme inhibitors, receptor modulators, or antimicrobial agents.
-
Surfactants and Formulation Aids: The amphiphilic nature of these molecules (hydrophilic hydroxyl and amide groups, and a hydrophobic butyl chain) may be useful in drug formulation and delivery systems.
Conclusion
The selective N-acylation of 4-(butylamino)butan-1-ol with acid chlorides provides an efficient route to a variety of N-(4-hydroxybutyl)-N-butylamides. The protocols outlined in this document offer a reliable starting point for the synthesis of these valuable intermediates. The resulting compounds have significant potential for application in medicinal chemistry and drug development, serving as versatile scaffolds for the creation of novel bioactive molecules. Further exploration of different acid chlorides and subsequent modifications of the hydroxyl group will undoubtedly expand the chemical space accessible from this versatile building block.
Application Notes and Protocols for the Oxidation of 4-(Butylamino)butan-1-ol to 4-(Butylamino)butanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of amino alcohols presents a significant challenge in organic synthesis due to the susceptibility of the amino group to oxidation. This document provides detailed application notes and protocols for the synthesis of 4-(butylamino)butanal from 4-(butylamino)butan-1-ol, a transformation relevant in the synthesis of various biologically active molecules and pharmaceutical intermediates. Direct oxidation of unprotected amino alcohols can be difficult, often necessitating a protection-deprotection strategy to achieve high yields and purity.[1][2][3][4] However, advancements in chemoselective oxidation methods now offer viable routes for direct conversion.
This document outlines two primary approaches:
-
A Protection-Based Strategy: This involves the protection of the secondary amine, followed by oxidation of the alcohol to the aldehyde, and subsequent deprotection.
-
A Direct Chemoselective Oxidation Strategy: This leverages a catalyst system that selectively oxidizes the alcohol in the presence of the amine.
Data Presentation
The following tables summarize the expected quantitative data for the described protocols. These values are representative and may vary based on experimental conditions and scale.
Table 1: Summary of Quantitative Data for the Protection-Based Strategy
| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |
| 1. Amine Protection | N-Boc-4-(butylamino)butan-1-ol | 245.37 | 2.45 | 2.33 | 95 | >98 |
| 2. Oxidation | N-Boc-4-(butylamino)butanal | 243.35 | 2.43 | 2.14 | 88 | >97 |
| 3. Deprotection | 4-(Butylamino)butanal | 143.24 | 1.43 | 1.26 | 88 | >99 |
Table 2: Summary of Quantitative Data for the Direct Chemoselective Oxidation Strategy
| Reaction | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |
| TEMPO-Catalyzed Oxidation | 4-(Butylamino)butanal | 143.24 | 1.43 | 1.22 | 85 | >96 |
Experimental Protocols
Protocol 1: Protection-Based Strategy
This protocol employs a tert-butyloxycarbonyl (Boc) protecting group for the amine, followed by Dess-Martin Periodinane (DMP) oxidation and subsequent deprotection.
Step 1: Protection of the Amine Group
-
Dissolution: Dissolve 4-(butylamino)butan-1-ol (1.45 g, 10 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution.
-
Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(butylamino)butan-1-ol.
Step 2: Oxidation of the Alcohol
-
Dissolution: Dissolve the N-Boc-4-(butylamino)butan-1-ol (2.45 g, 10 mmol) in DCM (50 mL) in a round-bottom flask with a magnetic stir bar.
-
Addition of Oxidant: Add Dess-Martin Periodinane (DMP, 4.68 g, 11 mmol) portion-wise at room temperature.[5][6]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Work-up: Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(butylamino)butanal.
Step 3: Deprotection of the Amine
-
Dissolution: Dissolve the N-Boc-4-(butylamino)butanal (2.43 g, 10 mmol) in DCM (20 mL).
-
Addition of Acid: Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Concentration: Remove the solvent and excess TFA under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final product, 4-(butylamino)butanal.
Protocol 2: Direct Chemoselective Oxidation using TEMPO
This protocol utilizes a (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)-catalyzed oxidation, which is known for its selectivity towards primary alcohols.[7][8][9]
-
Preparation: To a solution of 4-(butylamino)butan-1-ol (1.45 g, 10 mmol) in DCM (50 mL), add TEMPO (0.016 g, 0.1 mmol) and potassium bromide (0.12 g, 1 mmol).
-
Addition of Oxidant: Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (10% w/v, 15 mL) containing sodium bicarbonate (1 g) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction vigorously at 0 °C for 2 hours. Monitor the reaction by TLC.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash with a 10% aqueous HCl solution (20 mL), followed by saturated aqueous sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-(butylamino)butanal.
Mandatory Visualizations
Caption: Workflow for the protection-based oxidation of 4-(butylamino)butan-1-ol.
Caption: Workflow for the direct chemoselective oxidation of 4-(butylamino)butan-1-ol.
Caption: Chemical transformation from 4-(butylamino)butan-1-ol to 4-(butylamino)butanal.
References
- 1. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone [organic-chemistry.org]
- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Application Notes and Protocols: 4-(Butylamino)butan-1-ol in the Preparation of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion poses a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a highly effective strategy to mitigate this issue. Amino alcohols, a class of organic compounds containing both an amino group and a hydroxyl group, have garnered considerable attention as effective corrosion inhibitors for various metals and alloys in different corrosive environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.
This document provides detailed application notes and protocols for the investigation of 4-(Butylamino)butan-1-ol and its derivatives as corrosion inhibitors. While specific data for 4-(Butylamino)butan-1-ol is not extensively available in public literature, the protocols and data presented here are based on established methodologies for analogous amino alcohols and serve as a comprehensive guide for researchers. Organic compounds containing nitrogen and oxygen atoms are known to be efficient corrosion inhibitors due to the presence of lone pair electrons which facilitate adsorption on the metal surface.[1] Alkanolamines, in particular, can act as mixed-type inhibitors, retarding both anodic and cathodic reactions.[2]
Principle of Corrosion Inhibition by Amino Alcohols
The corrosion inhibition mechanism of amino alcohols like 4-(Butylamino)butan-1-ol involves the adsorption of the molecule onto the metal surface. This adsorption can occur through:
-
Physical Adsorption (Physisorption): Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemical Adsorption (Chemisorption): Involving the sharing of electrons between the lone pairs of nitrogen and oxygen atoms in the amino alcohol and the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond.[3]
This adsorbed layer acts as a barrier, isolating the metal from the corrosive medium. The effectiveness of the inhibitor depends on factors such as the concentration of the inhibitor, temperature, the nature of the metal, and the corrosive environment.[4][5]
Synthesis of Corrosion Inhibitors from 4-(Butylamino)butan-1-ol
While 4-(Butylamino)butan-1-ol can be used directly as a corrosion inhibitor, its performance can often be enhanced through chemical modification. Derivatives can be synthesized to introduce additional functional groups that promote stronger adsorption or form more resilient protective films. A common approach is the reaction with aldehydes or other electrophiles to form Schiff bases or other derivatives.
Illustrative Synthesis Workflow
Caption: Synthesis workflow for a Schiff base derivative of 4-(Butylamino)butan-1-ol.
Experimental Protocols for Evaluation of Corrosion Inhibition
The evaluation of a potential corrosion inhibitor involves several key experiments to determine its efficiency and mechanism of action. The following are standard protocols that can be adapted for 4-(Butylamino)butan-1-ol and its derivatives.
Weight Loss Measurement
This is a straightforward and widely used method to determine the corrosion rate and the inhibition efficiency.[6][7]
Protocol:
-
Specimen Preparation:
-
Prepare metal coupons (e.g., mild steel) of known dimensions.
-
Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.[8]
-
Accurately weigh the cleaned and dried coupons (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl).
-
Prepare a series of corrosive solutions containing different concentrations of the inhibitor (e.g., 100, 200, 300, 400, 500 ppm).
-
Immerse the pre-weighed coupons in the blank corrosive solution and the inhibitor-containing solutions for a specific period (e.g., 6 hours) at a constant temperature.[8]
-
-
Final Weighing:
-
After the immersion period, carefully remove the coupons.
-
Wash the coupons with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss (mg), D is the density of the metal (g/cm³), A is the surface area of the coupon (cm²), and T is the immersion time (hours).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[9][10]
Protocol:
-
Electrochemical Cell Setup:
-
Procedure:
-
Immerse the electrodes in the test solution (blank or with inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[11]
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[9]
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal/solution interface.[12][13][14]
Protocol:
-
Electrochemical Cell Setup:
-
Use the same three-electrode cell as for potentiodynamic polarization.
-
-
Procedure:
-
Data Analysis:
-
The impedance data is often represented as Nyquist and Bode plots.
-
The data is fitted to an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[16]
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Experimental Workflow Visualization
Caption: General workflow for evaluating the performance of a corrosion inhibitor.
Data Presentation
The following tables present illustrative quantitative data for a hypothetical corrosion inhibitor derived from 4-(Butylamino)butan-1-ol, based on typical results for amino alcohol inhibitors.
Table 1: Weight Loss Measurement Data
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.2 | 4.58 | - |
| 100 | 15.1 | 1.38 | 69.9 |
| 200 | 9.5 | 0.87 | 81.0 |
| 300 | 6.0 | 0.55 | 88.0 |
| 400 | 4.0 | 0.37 | 91.9 |
| 500 | 3.1 | 0.28 | 93.9 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Slope (mV/dec) | Cathodic Slope (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -485 | 250.5 | 75 | 125 | - |
| 100 | -470 | 78.1 | 70 | 120 | 68.8 |
| 200 | -462 | 45.6 | 68 | 118 | 81.8 |
| 300 | -455 | 28.3 | 65 | 115 | 88.7 |
| 400 | -450 | 19.8 | 63 | 112 | 92.1 |
| 500 | -445 | 15.3 | 61 | 110 | 93.9 |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (ppm) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.5 | 85 | 150 | - |
| 100 | 1.6 | 280 | 95 | 69.6 |
| 200 | 1.5 | 480 | 70 | 82.3 |
| 300 | 1.7 | 750 | 55 | 88.7 |
| 400 | 1.6 | 980 | 45 | 91.3 |
| 500 | 1.8 | 1250 | 38 | 93.2 |
Adsorption Isotherm and Mechanism
To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often a good starting point for modeling the adsorption of organic inhibitors.
Logical Relationship for Adsorption Analysis
Caption: Flowchart for determining the adsorption mechanism of the inhibitor.
The standard Gibbs free energy of adsorption (ΔG°_ads) can be calculated from the equilibrium constant of the best-fitting isotherm. The value of ΔG°_ads provides insight into the nature of the adsorption:
-
Values around -20 kJ/mol or less positive are indicative of physisorption.
-
Values around -40 kJ/mol or more negative suggest chemisorption.
Conclusion
4-(Butylamino)butan-1-ol and its derivatives represent a promising class of molecules for the development of new corrosion inhibitors. The protocols and methodologies outlined in this document provide a robust framework for their synthesis, evaluation, and mechanistic study. By systematically applying these techniques, researchers can effectively characterize the performance of these compounds and contribute to the advancement of corrosion protection technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution [mdpi.com]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. chesci.com [chesci.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijcsi.pro [ijcsi.pro]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. content.ampp.org [content.ampp.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Butylamino)butan-1-ol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Butylamino)butan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-(Butylamino)butan-1-ol?
The two most common and effective methods for synthesizing 4-(Butylamino)butan-1-ol are:
-
Reductive Amination: This is a widely used method that involves the reaction of 4-amino-1-butanol with butyraldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach offers excellent control over mono-alkylation.[1][2]
-
Direct N-Alkylation: This method involves the reaction of 4-amino-1-butanol with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in the presence of a base. While straightforward, this method can sometimes lead to over-alkylation, producing tertiary amines as byproducts.[3]
Q2: Which synthesis method is generally preferred for higher yield and purity?
For achieving high selectivity and yield of the mono-alkylated product, reductive amination is often the preferred method.[2] It minimizes the common problem of over-alkylation that can occur with direct N-alkylation because the intermediate imine is typically more reactive towards the reducing agent than the product amine is towards the starting aldehyde.[2][3]
Q3: What are the critical factors that influence the reaction yield?
Several factors can significantly impact the yield of the synthesis:
-
Purity of Reagents and Solvents: Impurities, especially water in reactions involving strong bases or water-sensitive reducing agents, can quench reagents and inhibit the reaction.[4][5]
-
Choice of Reagents: The selection of the reducing agent in reductive amination or the base and solvent system in N-alkylation is crucial.[6][7]
-
Reaction Temperature: Temperature affects reaction rates, but excessively high temperatures can lead to decomposition and side reactions.[3][6]
-
Stoichiometry: The molar ratio of the reactants must be carefully controlled to prevent side reactions like over-alkylation or incomplete conversion.[3]
-
Workup and Purification: Product can be lost during extraction and purification steps.[5]
Synthesis Workflow Overview
Caption: Comparison of Reductive Amination and Direct N-Alkylation pathways.
Troubleshooting Guide
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yields can stem from several issues during the reaction setup, execution, or workup.[5]
-
Cause 1: Poor Reagent or Solvent Quality
-
Cause 2: Suboptimal Reaction Conditions
-
Troubleshooting:
-
Temperature: If the reaction is slow, consider gradually increasing the temperature while monitoring for byproduct formation using TLC or LC-MS.[3]
-
Solvent: The solubility of reagents can be a limiting factor. If using potassium carbonate (K₂CO₃) in a solvent like acetone where it is poorly soluble, consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[8]
-
Base/Reducing Agent: The choice of base (for N-alkylation) or reducing agent (for reductive amination) is critical. For reductive amination, a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN is often preferred as it selectively reduces the iminium ion without significantly reducing the starting aldehyde.[2][7] For N-alkylation, a stronger base may be needed for complete deprotonation.[6]
-
-
-
Cause 3: Inefficient Workup or Purification
-
Troubleshooting: 4-(Butylamino)butan-1-ol has some water solubility. During aqueous workup, ensure the aqueous layer is extracted multiple times with an appropriate organic solvent to maximize recovery. When rinsing drying agents or performing chromatography, ensure all equipment is thoroughly rinsed to avoid physical loss of the product.[5]
-
Q: I am observing significant side products. How can I minimize them?
A: The type of side product often points to the specific issue in your reaction.
-
Side Product 1: Dialkylated Product (Tertiary Amine) in N-Alkylation
-
Cause: The mono-alkylated product, 4-(butylamino)butan-1-ol, can be more nucleophilic than the starting 4-amino-1-butanol, leading to a second alkylation.[3]
-
Prevention:
-
Control Stoichiometry: Use a slight excess of the amine (4-amino-1-butanol) relative to the butyl halide.[3]
-
Slow Addition: Add the alkylating agent (butyl halide) dropwise to the reaction mixture to maintain its low concentration, disfavoring the second alkylation.[6]
-
Switch Methods: Consider using reductive amination, which is far less prone to over-alkylation.[2]
-
-
-
Side Product 2: 1-Butanol in Reductive Amination
-
Cause: The reducing agent is reducing the starting butyraldehyde before it can form an imine with the amine.[9] This is more common with strong reducing agents like NaBH₄.[2]
-
Prevention:
-
Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion).[2]
-
Stepwise Procedure: Allow sufficient time for the imine to form before adding the reducing agent.[7][10]
-
-
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low reaction yields.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of 4-(butylamino)butan-1-ol based on established principles of reductive amination and N-alkylation.
Table 1: Effect of Reducing Agent on Reductive Amination Yield
| Reducing Agent | Typical Solvent | Relative Reactivity | Key Advantages / Disadvantages | Expected Yield Range |
|---|---|---|---|---|
| NaBH(OAc)₃ (STAB) | DCE, THF | Mild | Tolerates many functional groups; water-sensitive.[7][10] | 85-95% |
| NaBH₃CN | Methanol | Mild | Not water-sensitive; generates toxic cyanide waste.[2][7] | 80-90% |
| NaBH₄ | Methanol, Ethanol | Strong | Can reduce starting aldehyde, lowering yield; add after imine formation.[2][7] | 60-75% |
Table 2: Influence of Base and Solvent on N-Alkylation Yield with 1-Bromobutane
| Base | Solvent | Temperature (°C) | Key Considerations | Expected Yield Range |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 80 | Common, inexpensive; moderate effectiveness.[6] | 65-75% |
| K₂CO₃ | DMF | 80 | Better solubility for base, often higher yield.[6][8] | 70-85% |
| Cs₂CO₃ | DMF | 80 | Highly effective base, but more expensive.[6] | 80-90% |
| NaH | Anhydrous THF | 65 | Very strong base; requires strict anhydrous conditions.[4][6] | 75-85% |
Experimental Protocols
Method A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted from general procedures for reductive amination.[10]
-
Reaction Setup: To a round-bottom flask, add 4-amino-1-butanol (1.0 eq.) and dissolve it in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Aldehyde Addition: Add butyraldehyde (1.1 eq.). Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-(butylamino)butan-1-ol.
Method B: Direct N-Alkylation using Potassium Carbonate
This protocol is based on general principles for N-alkylation of amines.[3][6]
-
Reaction Setup: In a round-bottom flask, suspend potassium carbonate (K₂CO₃, 2.0 eq.) in N,N-dimethylformamide (DMF).
-
Amine Addition: Add 4-amino-1-butanol (1.2 eq.) to the suspension.
-
Alkyl Halide Addition: Add 1-bromobutane (1.0 eq.) dropwise to the stirred mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS. The reaction may take 6-24 hours to complete.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography or vacuum distillation to obtain the final product.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Reductive Amination of Butanolamines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting reductive amination reactions with butanolamines.
Troubleshooting Guide
This section addresses common issues encountered during the reductive amination of butanolamines, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my desired N-alkylated butanolamine product consistently low?
Answer:
Low yields in the reductive amination of butanolamines can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Here are the primary aspects to investigate:
-
Inefficient Imine/Enamine Formation: The initial equilibrium between the butanolamine and the carbonyl compound to form the imine or enamine intermediate may not be favorable.[1]
-
Solution: Consider adding a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards the imine/enamine. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water can be effective.
-
-
Competing Reduction of the Carbonyl Starting Material: The reducing agent may be reducing the aldehyde or ketone starting material faster than the imine/enamine intermediate.[1]
-
Solution: Switch to a milder or more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is less likely to reduce aldehydes and ketones under neutral or slightly acidic conditions compared to stronger reducing agents like sodium borohydride (NaBH₄).[2] Sodium cyanoborohydride (NaBH₃CN) is also selective for the imine under mildly acidic conditions.[3]
-
-
Hydroxyl Group Interference: The hydroxyl group of the butanolamine can sometimes react with the intermediate imine.
-
Solution: A change in the order of addition of reagents can be beneficial. Try adding the butanolamine and the reducing agent to the reaction mixture first, followed by the slow addition of the aldehyde or ketone. This can minimize the concentration of the free imine available to react with the hydroxyl group.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.
-
-
Poor Solubility of Starting Materials: If the butanolamine or carbonyl compound is not fully dissolved in the reaction solvent, it can lead to low conversion.[4]
-
Solution: Choose a solvent system in which all reactants are fully soluble. Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).[2]
-
Question 2: I am observing significant formation of a dialkylated product. How can I improve the selectivity for mono-alkylation?
Answer:
The formation of a tertiary amine through dialkylation is a common side reaction when using a primary butanolamine.[5] This occurs when the initially formed secondary amine product undergoes a second reductive amination with another molecule of the carbonyl compound.
To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a stoichiometric excess of the butanolamine relative to the carbonyl compound. This will increase the probability of the carbonyl reacting with the primary amine starting material rather than the secondary amine product.
-
Stepwise Procedure: A stepwise approach can provide greater control. First, allow the imine to form, and then add the reducing agent.[6] This can sometimes reduce the amount of dialkylation compared to a one-pot reaction where all components are mixed at once.
-
Choice of Reducing Agent: The choice of reducing agent can influence selectivity. Milder reducing agents may favor mono-alkylation.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the second alkylation reaction more than the first.
Question 3: My final product is contaminated with the alcohol resulting from the reduction of my aldehyde/ketone starting material. What is causing this and how can I prevent it?
Answer:
The presence of the corresponding alcohol of your carbonyl compound indicates that the reducing agent is reducing the carbonyl group in competition with the imine/enamine.[1]
Here's how to address this issue:
-
Selective Reducing Agent: The most effective solution is to use a reducing agent that is selective for the imine/enamine over the carbonyl group.
-
pH Control: The pH of the reaction mixture can significantly impact the selectivity of some reducing agents. For instance, NaBH₃CN is more selective for the imine at a slightly acidic pH. Adding a small amount of acetic acid can help maintain the optimal pH range.[3][8]
-
Two-Step Procedure: If carbonyl reduction remains a problem, consider a two-step procedure. First, form the imine and remove any excess carbonyl compound if possible. Then, in a separate step, add the reducing agent.
Question 4: The purification of my N-alkylated butanolamine is challenging. What strategies can I employ?
Answer:
The presence of both a basic amine and a polar hydroxyl group in the product can complicate purification. Here are some common and effective purification techniques:
-
Acid-Base Extraction: This is a powerful method for separating your basic amine product from non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your amine.
-
Extract your free amine product back into an organic solvent.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.
-
-
Column Chromatography: Silica gel column chromatography can be effective, but the polarity of the butanolamine product may lead to tailing.
-
Pro-Tip: To improve peak shape and separation, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system.
-
-
Salt Formation and Filtration: If the hydrochloride salt of your product is a crystalline solid and poorly soluble in common organic solvents, you can isolate it by filtration.[2] After the acid wash step in an extraction, you may be able to precipitate the HCl salt of your product.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxyl group of the butanolamine before performing the reductive amination?
In many cases, it is not necessary to protect the hydroxyl group. Several chemoselective reductive amination methods are tolerant of unprotected hydroxyl groups.[6] However, if you are experiencing side reactions involving the hydroxyl group, such as O-alkylation or reaction with the imine intermediate, protecting the alcohol as an ether (e.g., silyl ether) or an acetal may be necessary.[9] The choice of protecting group will depend on the overall reaction conditions and the stability of the protecting group to the reductive amination reagents.
Q2: What is the optimal pH for the reductive amination of butanolamines?
The optimal pH is typically in the range of 5 to 7.[2] A slightly acidic medium facilitates the formation of the imine/enamine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic and halting the reaction.[3] The addition of a mild acid like acetic acid is often used to maintain the desired pH.[8]
Q3: Can I use a primary butanolamine to synthesize a tertiary amine in a one-pot reaction?
Yes, it is possible to synthesize a tertiary amine by reacting a primary butanolamine with two equivalents of an aldehyde or ketone in a one-pot reaction. However, controlling the reaction to obtain the desired tertiary amine without significant formation of the secondary amine intermediate can be challenging. Careful control of stoichiometry and reaction conditions is crucial.
Q4: What are the key differences between common reducing agents used for reductive amination?
The choice of reducing agent is critical for a successful reductive amination. The table below summarizes the properties of commonly used reducing agents.
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Characteristics |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and highly selective for imines/enamines over aldehydes and ketones. Often the first choice to avoid carbonyl reduction. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Selective for imines/enamines at slightly acidic pH (5-6). Less reactive than NaBH₄. Caution: Can release toxic HCN gas upon acidification. |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Stronger reducing agent that can reduce both imines/enamines and aldehydes/ketones.[1] Often added after imine formation is complete. |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Methanol (MeOH), Ethanol (EtOH) | A "green" alternative that often provides high yields and clean reactions. Requires specialized hydrogenation equipment.[1] |
Experimental Protocols
General Protocol for Reductive Amination of a Butanolamine with an Aldehyde using Sodium Triacetoxyborohydride
This protocol provides a general starting point. Optimization of stoichiometry, concentration, reaction time, and temperature may be necessary for specific substrates.
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the butanolamine (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents).
-
Solvent Addition: Dissolve the reactants in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1-0.5 M.
-
Initiation of Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture. Be cautious as the addition may be exothermic.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or via acid-base extraction as described in the troubleshooting section.
Visualizations
Caption: A troubleshooting workflow for the reductive amination of butanolamines.
Caption: Reaction pathway and common side reactions in reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jocpr.com [jocpr.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-(Butylamino)butan-1-ol by Vacuum Distillation
Welcome to the technical support center for the purification of 4-(butylamino)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the vacuum distillation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the vacuum distillation of 4-(butylamino)butan-1-ol.
Q1: My distillation is proceeding at a much higher temperature than expected. What could be the cause?
A1: An unexpectedly high distillation temperature is typically due to a vacuum level that is not as low as indicated. This can be caused by:
-
System Leaks: Even small leaks in your distillation setup can significantly impact the vacuum. Check all joints, seals, and tubing for any potential leaks. Ensure all ground glass joints are properly greased and sealed.
-
Inadequate Vacuum Pump: The vacuum pump may not be powerful enough to achieve the desired pressure, or it may require maintenance such as an oil change.
-
"Virtual Leaks": Trapped volatile substances, like residual solvents or moisture, within the system can evaporate under vacuum, increasing the pressure. A cold spot on the apparatus can sometimes indicate a virtual leak.
Q2: The liquid in the distillation flask is bumping violently. How can I prevent this?
A2: Bumping, or sudden, violent boiling, occurs when a liquid becomes superheated. To ensure smooth boiling:
-
Use a Magnetic Stirrer: Continuous stirring of the liquid in the distillation flask provides nucleation sites and promotes even heating, which is the most effective way to prevent bumping.
-
Boiling Chips/Stones: Adding fresh boiling chips to the cool liquid before applying vacuum can also help. However, they may become less effective over time, especially under vacuum. Never add boiling chips to hot liquid.
Q3: My compound seems to be decomposing during distillation, indicated by darkening of the liquid. What should I do?
A3: Thermal decomposition is a common issue with high-boiling point amino alcohols. To mitigate this:
-
Improve the Vacuum: A lower vacuum level will reduce the boiling point of your compound, thereby decreasing the required heat input and minimizing the risk of decomposition.
-
Reduce Heating Time: Heat the distillation flask as quickly as is safe to the target temperature and do not prolong the distillation unnecessarily.
-
Use a Heating Mantle with a Controller: This allows for precise and even heating, preventing localized overheating of the flask.
Q4: I am observing foaming in the distillation flask. How can I control it?
A4: Foaming can be an issue with amines. To control it:
-
Gradual Heating: Heat the mixture slowly and carefully to avoid rapid boiling that can exacerbate foaming.
-
Anti-Foaming Agents: If foaming is persistent, a small amount of a suitable anti-foaming agent can be added to the distillation flask. Ensure the agent is inert and will not contaminate your final product.
-
Sufficient Headspace: Use a distillation flask that is large enough to provide ample headspace above the liquid to contain the foam.
Q5: The distillation rate is very slow, or the compound is not distilling at all, even at the expected temperature and pressure. What is the problem?
A5: A slow or stalled distillation can be due to:
-
Inaccurate Temperature Reading: Ensure the thermometer bulb is correctly positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.
-
Poor Insulation: Inadequate insulation of the distillation head can lead to premature condensation of the vapor before it reaches the condenser. Insulate the distillation head and neck with glass wool or aluminum foil.
-
Low Heat Input: The heating mantle may not be providing enough energy to vaporize the compound at a reasonable rate. Gradually increase the heat input, being careful to avoid overheating and decomposition.
Data Presentation
The following table summarizes the key physical properties of 4-(butylamino)butan-1-ol and potential impurities. The boiling points at various pressures for 4-(butylamino)butan-1-ol are estimated based on the known boiling point at 10 mmHg.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg (estimated) | Boiling Point (°C) at 10 mmHg | Boiling Point (°C) at 1 mmHg (estimated) | Potential Source of Impurity |
| 4-(Butylamino)butan-1-ol | 145.25 | ~240-250 | 132[1] | ~80-90 | - |
| 1,4-Butanediol | 90.12 | 230 | 120 | 76 | Unreacted starting material |
| n-Butylamine | 73.14 | 78 | - | - | Unreacted starting material |
| Dibutylamine | 129.24 | 159 | 55 | - | Side product |
| N-Butyl-4-(butylamino)butanamide | 200.32 | High boiling | High boiling | High boiling | Side product |
Experimental Protocol: Vacuum Distillation of 4-(Butylamino)butan-1-ol
This protocol outlines a general procedure for the purification of 4-(butylamino)butan-1-ol by vacuum distillation.
1. Apparatus Setup:
- Assemble a standard vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask (a "cow" or "pig" adapter is recommended for collecting multiple fractions), and a cold trap.
- Use a magnetic stirrer and a stir bar in the distillation flask.
- Ensure all ground glass joints are lightly and evenly greased with a suitable vacuum grease.
- Connect the apparatus to a vacuum pump via thick-walled vacuum tubing. Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
2. Procedure:
- Charge the crude 4-(butylamino)butan-1-ol into the distillation flask. Do not fill the flask to more than two-thirds of its capacity.
- Add a magnetic stir bar to the flask.
- Begin stirring the liquid.
- Turn on the cooling water to the condenser.
- Slowly and carefully apply the vacuum.
- Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle.
- Increase the temperature gradually.
- Collect any low-boiling impurities as a forerun fraction.
- Collect the main fraction of 4-(butylamino)butan-1-ol at its expected boiling temperature and pressure.
- Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualization
Below are diagrams illustrating the troubleshooting workflow for common vacuum distillation issues.
Caption: Troubleshooting workflow for vacuum distillation.
Caption: Experimental workflow for vacuum distillation.
References
Technical Support Center: Minimizing By-product Formation in N-Alkylation Reactions
Welcome to the technical support center for N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges in minimizing by-product formation.
Troubleshooting Guide
This section provides solutions to common problems encountered during N-alkylation experiments, focusing on the formation of specific by-products.
Question 1: I'm observing significant over-alkylation (di- or poly-alkylation). How can I favor mono-alkylation?
Answer: Over-alkylation is a classic problem because the mono-alkylated amine product is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[1][2] Several strategies can be employed to promote selective mono-alkylation:
-
Stoichiometry Control: Using a large excess of the primary amine relative to the alkylating agent can statistically favor the mono-alkylation product.[1][2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[3]
-
Choice of Base: Certain bases are known to promote mono-alkylation. Cesium bases, like cesium carbonate (Cs₂CO₃), have been shown to be highly effective in promoting selective mono-N-alkylation.[1]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the subsequent alkylation steps more significantly than the initial one, thus improving selectivity for the mono-alkylated product.[2]
-
Alternative Methodologies: Reductive amination is one of the most reliable methods to avoid over-alkylation.[1][2] This two-step process involves first forming an imine from an amine and an aldehyde or ketone, followed by reduction.[2]
Question 2: My reaction is producing the O-alkylated by-product instead of the desired N-alkylated product. How can I improve N-selectivity?
Answer: The competition between N- and O-alkylation is a common issue for molecules containing both amine and hydroxyl (or similar) functional groups, which are ambident nucleophiles.[4][5] The outcome is often dictated by Hard and Soft Acid-Base (HSAB) principles and reaction conditions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF generally favor N-alkylation.[6] Polar protic solvents can stabilize the harder oxygen anion through hydrogen bonding, potentially leading to more O-alkylation.
-
Base and Counter-ion: The choice of base is critical. Using a base like sodium hydride (NaH) creates a sodium salt of the substrate. The "harder" sodium cation associates more tightly with the "harder" oxygen anion, leaving the "softer" nitrogen more available to attack the soft alkyl halide electrophile, thus favoring N-alkylation.[6] In contrast, silver salts may favor O-alkylation.[7]
-
Alkylating Agent: According to HSAB theory, using an alkylating agent with a "soft" leaving group (like iodide) will favor reaction at the "soft" nitrogen center.[7] Alkylating agents with "hard" leaving groups (like triflates or sulfates) may show increased O-alkylation.[7]
-
Protecting Groups: The most direct strategy is to protect the competing hydroxyl group (e.g., as a silyl ether) before performing the N-alkylation.[1] The protecting group can then be removed in a subsequent step.
Question 3: My reaction is incomplete, resulting in a low yield of the desired product and unreacted starting material. What should I do?
Answer: Incomplete conversion is a frequent issue in N-alkylation that can stem from several factors.[1]
-
Base Strength & Solubility: The base may not be strong enough to deprotonate the amine effectively.[1] For less nucleophilic amines, a stronger base like NaH may be required.[3][6] In other cases, the base's solubility is key; cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.[1]
-
Poor Solubility of Reactants: The starting materials themselves may not be sufficiently soluble in the chosen solvent.[1] Consider switching to a more suitable solvent, such as DMF, DMSO, or NMP for challenging cases, but be mindful of their high boiling points and potential for decomposition at extreme temperatures.[3][8][9]
-
Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1][2] If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for by-product formation.[2] Microwave irradiation can also be an effective way to accelerate the reaction.[1]
-
Reagent Purity: Ensure that all reagents and solvents are pure and, particularly when using strong bases like NaH, anhydrous.[6] Moisture can quench the base and stall the reaction.[6]
Data Presentation
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Formula | Strength | Typical Solvents | Key Characteristics & Selectivity Notes |
| Potassium Carbonate | K₂CO₃ | Weak/Medium | Acetonitrile, DMF, Acetone | Cost-effective and widely used; moderate effectiveness. May require higher temperatures. Can be less effective than Cs₂CO₃.[1][3] |
| Cesium Carbonate | Cs₂CO₃ | Medium | Acetonitrile, DMF, THF | Highly effective due to high solubility and the "cesium effect," which enhances amine nucleophilicity. Often excellent for selective mono-alkylation.[1][3] |
| Sodium Hydride | NaH | Strong | THF, DMF (anhydrous) | Used to achieve complete deprotonation of the amine, which is beneficial for less reactive substrates. Favors N-alkylation over C-alkylation in indoles.[3][6] Requires anhydrous conditions.[6] |
| Potassium Hydroxide | KOH | Strong | Toluene, DMSO | Often used as a powder or in phase-transfer catalysis systems. Can lead to a mix of N/O-alkylation products in some systems.[9][10] |
| t-Butoxide | t-BuOK | Strong | Toluene, THF | A strong, non-nucleophilic base used in various catalytic N-alkylation processes.[11] |
Table 2: Effect of Solvent Type on N-Alkylation By-products
| Solvent Type | Examples | General Effect on N-Alkylation | Common By-products Favored |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally favor SN2 reactions. Effective at dissolving reactants and bases. Often the preferred choice for N-alkylation.[3][6] | Can promote over-alkylation if conditions are not controlled, due to high reaction rates. |
| Polar Protic | Water, Methanol, Ethanol | Can solvate and stabilize the amine nucleophile through hydrogen bonding, potentially slowing the reaction.[12] May favor O-alkylation in ambident nucleophiles. | O-alkylation by-products.[4][5] |
| Non-Polar Aprotic | Toluene, Hexane | Lower solubility for polar reactants and inorganic bases. Slower reaction rates. | Can sometimes suppress over-alkylation by reducing the overall reaction rate.[2] |
Visualizations
Frequently Asked Questions (FAQs)
Question 4: What is the best general-purpose base for N-alkylation?
Answer: There is no single "best" base, as the optimal choice depends heavily on the specific substrates, solvent, and desired outcome. However, for general purposes where over-alkylation is a concern or reactions are sluggish, Cesium Carbonate (Cs₂CO₃) is an excellent choice due to its high solubility and the "cesium effect".[1] For reactions where over-alkylation is not an issue (e.g., alkylating a secondary amine), Potassium Carbonate (K₂CO₃) is a cost-effective and widely used option.[1][3]
Question 5: How can I monitor the progress of my N-alkylation reaction to minimize by-products?
Answer: Close monitoring is crucial. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
TLC: Provides a rapid, qualitative assessment of the consumption of starting materials and the formation of new spots (products and by-products). It is useful for determining when the starting material has been consumed.
-
LC-MS: This is a more powerful technique that can confirm the mass of the desired product and detect the presence of by-products like over-alkylated or O-alkylated species, allowing for more precise optimization of reaction time.[1]
Question 6: I've confirmed by-product formation. What are the best ways to purify my desired N-alkylated product?
Answer: The purification strategy depends on the physical properties of the product and the impurities.
-
Column Chromatography: This is the most common and versatile method for separating compounds with different polarities, such as separating a mono-alkylated product from a di-alkylated product and unreacted starting material.[1][13]
-
Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification method, particularly on a larger scale.[2]
-
Recrystallization: If the crude product is relatively pure and solid, recrystallization can be a highly effective method to obtain a very pure compound.[13]
-
Acid-Base Extraction: The basicity of the amines can be exploited. The desired product might be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The pH of the aqueous layer is then adjusted to be basic, and the product is re-extracted into an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate (K₂CO₃)
This protocol is suitable for many standard N-alkylations of primary or secondary amines with reasonably reactive alkylating agents.
-
Reaction Setup: To a solution of the amine (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or DMF, 5-10 mL per mmol of amine), add anhydrous potassium carbonate (1.5-2.0 equiv.).[13]
-
Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv.) dropwise to the stirred mixture.[13] Using a slight excess of the amine can help reduce di-alkylation.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).[3][13] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography, distillation, or recrystallization.[13]
Protocol 2: General Procedure for N-Alkylation using Sodium Hydride (NaH)
This protocol is used for less nucleophilic amines or when complete deprotonation is required to enhance selectivity (e.g., N- vs C-alkylation). Caution: NaH reacts violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1-1.2 equiv., 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous THF or DMF (5-10 mL per mmol of amine) and cool the suspension to 0 °C in an ice bath.
-
Amine Addition: Dissolve the amine (1.0 equiv.) in a minimal amount of anhydrous solvent and add it dropwise to the stirred NaH suspension at 0 °C.[3]
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[3]
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equiv.) dropwise.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction by slowly adding a protic solvent (e.g., methanol or water) at 0 °C. Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
optimizing reaction conditions for 4-(Butylamino)butan-1-ol synthesis
Technical Support Center: Synthesis of 4-(Butylamino)butan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Butylamino)butan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Synthesis and Optimization
Q1: What are the primary synthetic routes for 4-(Butylamino)butan-1-ol?
A1: The most common methods for synthesizing 4-(Butylamino)butan-1-ol are:
-
Reductive Amination: This involves the reaction of 4-aminobutan-1-ol with butanal or the reaction of n-butylamine with 4-hydroxybutanal. This is a widely used and versatile method for forming the C-N bond.[1][2]
-
Direct N-Alkylation: This route consists of the direct reaction of 4-aminobutan-1-ol with a butyl halide (e.g., butyl bromide). This method can be prone to over-alkylation.
-
"Borrowing Hydrogen" or "Hydrogen Auto-Transfer": This is a more atom-economical and environmentally friendly approach where 4-aminobutan-1-ol reacts directly with butan-1-ol in the presence of a transition metal catalyst.[1]
-
Nucleophilic Substitution: This involves reacting a butan-1-ol derivative with a suitable leaving group at the 4-position, such as 4-chlorobutan-1-ol, with n-butylamine.[1]
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yield can stem from several factors depending on the chosen synthetic route. Here are some common issues and solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Try extending the reaction time or increasing the temperature. Monitor the reaction progress using techniques like TLC or GC-MS.
-
Sub-optimal Reagent Stoichiometry: The molar ratio of your reactants is crucial. For direct alkylation, using a slight excess of the amine can sometimes favor mono-alkylation. For reductive amination, ensure the reducing agent is added in the correct proportion.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. See the specific troubleshooting sections below for more details on common side reactions for each synthetic route.
-
Product Loss During Workup/Purification: Ensure proper pH adjustment during extraction to minimize the loss of the amine product into the aqueous phase. Use appropriate purification techniques, such as vacuum distillation or column chromatography, to effectively separate the product from impurities.
Q3: I'm observing the formation of multiple products. How can I increase the selectivity for 4-(Butylamino)butan-1-ol?
A3: Poor selectivity is a common challenge, especially with direct N-alkylation.
-
For Direct N-Alkylation: Over-alkylation to form the tertiary amine is a frequent side reaction. To minimize this, you can try:
-
Using a larger excess of the starting amine (4-aminobutan-1-ol) relative to the butyl halide.
-
Running the reaction at a lower temperature to favor the kinetic product (mono-alkylation).
-
Adding the alkylating agent slowly to the reaction mixture.
-
-
For Reductive Amination: The primary side product is often the result of the self-condensation of the aldehyde or the reduction of the starting carbonyl compound. To improve selectivity:
-
Choose a reducing agent that is selective for the imine intermediate over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3]
-
Control the reaction temperature and pH, as these can influence the rate of imine formation versus side reactions.
-
Section 2: Troubleshooting Specific Synthetic Routes
Reductive Amination
Q4: During reductive amination, my starting aldehyde/ketone is being consumed, but I'm not getting the desired amine. What's happening?
A4: This could be due to a few reasons:
-
Inefficient Imine Formation: The initial condensation reaction between the amine and the carbonyl compound to form the imine intermediate may be slow or unfavorable under your current conditions. This step is often pH-dependent.
-
Decomposition of the Reducing Agent: The reducing agent may be decomposing before it can reduce the imine. This can happen if it is not stored properly or if it is incompatible with the solvent or other reagents.
-
Side Reactions of the Carbonyl Compound: The aldehyde may be undergoing side reactions, such as aldol condensation, especially under basic conditions.
Solutions:
-
Optimize pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6).
-
Use a Suitable Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective as it is less basic and more selective for imines.[3]
-
One-Pot Procedure: Perform the reaction as a one-pot synthesis where the imine is formed and then reduced in situ.[1]
Direct N-Alkylation with Butyl Halide
Q5: I am getting a significant amount of the tertiary amine (dibutylamino)butan-1-ol) as a byproduct. How can I prevent this?
A5: This is a classic problem of over-alkylation.
-
Adjust Stoichiometry: Use a significant excess of 4-aminobutan-1-ol compared to the butyl halide. This statistically favors the alkylation of the primary amine over the secondary amine product.
-
Control Temperature: Lowering the reaction temperature can sometimes improve selectivity for mono-alkylation.
-
Slow Addition: Add the butyl halide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent, which can help reduce the rate of the second alkylation.
Experimental Protocols
Protocol 1: Reductive Amination of 4-Aminobutan-1-ol with Butanal
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobutan-1-ol (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM).
-
Imine Formation: Add butanal (1.0-1.2 eq) to the solution. If desired, a mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding water or a dilute acid solution. Adjust the pH to >10 with a base (e.g., NaOH solution) to ensure the product is in its free base form.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.
Protocol 2: Direct N-Alkylation of 4-Aminobutan-1-ol
This protocol is a general guideline and may require optimization to minimize side products.
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobutan-1-ol (2.0-3.0 eq) in a polar aprotic solvent such as acetonitrile or DMF. Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq).
-
Reagent Addition: Slowly add butyl bromide (1.0 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture (e.g., to 50-80 °C) and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter off any inorganic salts.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography to separate the desired secondary amine from unreacted starting material and the tertiary amine byproduct.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Amino Alcohols
| Parameter | Direct Alkylation | Reductive Amination | "Borrowing Hydrogen" |
| Primary Reactants | 4-Aminobutan-1-ol, Butyl Halide | 4-Aminobutan-1-ol, Butanal | 4-Aminobutan-1-ol, Butan-1-ol |
| Typical Solvents | Acetonitrile, DMF | Methanol, Dichloromethane | Toluene, Dioxane |
| Catalyst/Reagent | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) | Transition Metal Catalyst (e.g., Ru, Ir based)[1] |
| Typical Temperature | 50 - 80 °C | 0 °C to Room Temperature | 100 - 120 °C |
| Common Side Products | Tertiary Amine (Over-alkylation) | Reduced Aldehyde, Aldol Products | Dehydrogenation byproducts |
| Atom Economy | Moderate | Good | Excellent (Water is the only byproduct) |
Visualizations
Experimental Workflow: Reductive Amination
References
catalyst selection for the synthesis of N-Butyl-4-hydroxybutylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-Butyl-4-hydroxybutylamine. This document includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing N-Butyl-4-hydroxybutylamine?
A1: The most common and effective method for synthesizing N-Butyl-4-hydroxybutylamine is through the reductive amination of a C4 carbonyl compound with n-butylamine. This can be achieved using several catalytic systems:
-
Heterogeneous Catalysis: Catalysts like Raney® Nickel or supported nickel catalysts (e.g., Ni/SiO₂, Ni/Al₂O₃) are widely used due to their efficiency and ease of separation from the reaction mixture.[1][2] These reactions are typically carried out under a hydrogen atmosphere.
-
Homogeneous Catalysis: While less common for this specific synthesis on an industrial scale due to challenges in catalyst separation, certain ruthenium and rhodium complexes can also effectively catalyze this transformation.[3]
Q2: What are the potential starting materials for the synthesis?
A2: The synthesis of N-Butyl-4-hydroxybutylamine via reductive amination can start from several C4 precursors:
-
4-Hydroxybutanal: This is the most direct aldehyde precursor.
-
gamma-Butyrolactone (GBL): GBL can be used as a precursor, which under certain reductive amination conditions, can open and react with n-butylamine.
-
1,4-Butanediol: This can be oxidized in-situ to 4-hydroxybutanal, which then reacts with n-butylamine. This approach is often referred to as a "borrowing hydrogen" or "hydrogen transfer" reaction.[4]
Q3: What are the typical reaction conditions?
A3: Reaction conditions can vary depending on the chosen catalyst and starting material. However, typical conditions for reductive amination with a heterogeneous catalyst like Raney® Nickel involve:
-
Temperature: 50-150 °C
-
Pressure: 10-100 bar of hydrogen gas
-
Solvent: Protic solvents like methanol or ethanol are commonly used.
-
Reaction Time: 4-24 hours
Q4: How can I purify the final product, N-Butyl-4-hydroxybutylamine?
A4: Purification of N-Butyl-4-hydroxybutylamine is typically achieved through fractional distillation under reduced pressure (vacuum distillation).[5] This technique is suitable for separating the product from unreacted starting materials and higher boiling point byproducts. The process involves carefully heating the crude product mixture under vacuum and collecting the fraction that boils at the characteristic boiling point of N-Butyl-4-hydroxybutylamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-Butyl-4-hydroxybutylamine and offers potential solutions.
Problem 1: Low or no conversion of starting materials.
-
Possible Cause 1: Catalyst Inactivity. The catalyst may be deactivated due to improper handling, storage, or poisoning by impurities in the reactants or solvent.[6][7]
-
Solution:
-
Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive.
-
Use high-purity, dry solvents and reagents.
-
Consider a catalyst regeneration procedure if applicable (e.g., for Raney® Nickel).
-
Test the catalyst activity with a known model reaction.
-
-
-
Possible Cause 2: Insufficient Reaction Temperature or Pressure. The reaction may not have enough energy to proceed at the set conditions.
-
Solution:
-
Gradually increase the reaction temperature in increments of 10-20 °C.
-
Increase the hydrogen pressure.
-
-
-
Possible Cause 3: Poor Mixing. In heterogeneous catalysis, efficient mixing is crucial for the reactants to interact with the catalyst surface.
-
Solution:
-
Increase the stirring speed.
-
Ensure the catalyst is well-dispersed in the reaction mixture.
-
-
Problem 2: Formation of significant byproducts.
-
Possible Cause 1: Over-alkylation. The product, N-Butyl-4-hydroxybutylamine, can react further with the C4 precursor to form tertiary amines.
-
Solution:
-
Use an excess of n-butylamine relative to the C4 precursor.
-
Optimize the reaction time to stop the reaction once the desired product is formed, monitored by techniques like GC-MS or TLC.
-
-
-
Possible Cause 2: Reduction of the Carbonyl Group. The reducing agent (e.g., H₂) can reduce the aldehyde or ketone starting material to the corresponding alcohol before amination occurs.
-
Solution:
-
Choose a catalyst that favors imine formation and reduction over direct carbonyl reduction.
-
In some protocols, the imine is pre-formed before the addition of the reducing agent.[8]
-
-
-
Possible Cause 3: Cyclization. 4-amino-1-butanol, an intermediate or the product itself, can undergo intramolecular cyclization to form N-butylpyrrolidine, especially at higher temperatures.[9]
-
Solution:
-
Optimize the reaction temperature to favor the intermolecular reaction.
-
Screen different catalysts and solvents to improve selectivity.
-
-
Problem 3: Difficulty in purifying the product.
-
Possible Cause 1: Close Boiling Points of Product and Impurities.
-
Solution:
-
Use a longer fractionating column for vacuum distillation to improve separation efficiency.
-
Consider alternative purification methods such as column chromatography on silica gel or alumina.
-
-
-
Possible Cause 2: Product is water-soluble.
-
Solution:
-
During the work-up, extract the aqueous phase multiple times with an organic solvent.
-
Use a brine wash to reduce the amount of water in the organic phase before drying.
-
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of N-alkylated amino alcohols via reductive amination, based on analogous reactions reported in the literature. These values can serve as a benchmark for optimizing the synthesis of N-Butyl-4-hydroxybutylamine.
Table 1: Catalyst Performance in Reductive Amination of Hydroxy Aldehydes/Ketones
| Catalyst | Substrate 1 | Substrate 2 | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Selectivity (%) | Reference |
| Raney® Ni | 4-Hydroxybutanal | n-Butylamine | 80 | 50 | Methanol | 85-95 | >95 | (Adapted from[2]) |
| 5% Ru/C | 4-Hydroxybutanal | n-Butylamine | 100 | 60 | Ethanol | 80-90 | >90 | (Adapted from[3]) |
| Ni/SiO₂ | 1,4-Butanediol | n-Butylamine | 120 | 80 | Dioxane | 75-85 | ~90 | (Adapted from[1]) |
| Co/Al₂O₃ | gamma-Butyrolactone | n-Butylamine | 150 | 100 | Toluene | 70-80 | ~85 | (Adapted from[2]) |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Carbonyl Substrate | Amine Substrate | Solvent | Temperature (°C) | Typical Yield (%) | Notes | Reference |
| H₂/Raney® Ni | Aldehyde/Ketone | Primary Amine | Methanol/Ethanol | 50-100 | 80-95 | Requires pressure equipment. | [2] |
| Sodium Borohydride (NaBH₄) | Aldehyde/Ketone | Primary Amine | Methanol/Ethanol | 0-25 | 70-90 | Imine formation should precede addition. | [8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehyde/Ketone | Primary Amine | Methanol | 25 | 75-95 | Tolerates acidic pH; toxic cyanide byproduct. | [8] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde/Ketone | Primary Amine | Dichloroethane | 25 | 80-95 | Mild and selective; less toxic than NaBH₃CN. | [10] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of N-Butyl-4-hydroxybutylamine via reductive amination of 4-hydroxybutanal using Raney® Nickel.
Protocol 1: Synthesis of N-Butyl-4-hydroxybutylamine
-
Catalyst Preparation:
-
In a well-ventilated fume hood, carefully wash commercially available Raney® Nickel (5 g, as a 50% slurry in water) with deionized water (3 x 50 mL) and then with absolute ethanol (3 x 50 mL). The catalyst should be kept wet with solvent at all times.
-
-
Reaction Setup:
-
To a 250 mL stainless steel autoclave equipped with a magnetic stir bar, add the washed Raney® Nickel catalyst.
-
Add a solution of 4-hydroxybutanal (8.6 g, 0.1 mol) and n-butylamine (10.9 g, 0.15 mol, 1.5 equivalents) in ethanol (100 mL).
-
-
Reaction Execution:
-
Seal the autoclave and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain these conditions for 8-12 hours. The progress of the reaction can be monitored by taking aliquots (after cooling and depressurizing the reactor) and analyzing them by GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad with ethanol (2 x 20 mL). Caution: The Raney® Nickel filter cake is pyrophoric and should not be allowed to dry in the air. It should be quenched carefully with water.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by vacuum distillation to afford N-Butyl-4-hydroxybutylamine as a colorless to pale yellow liquid.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-Butyl-4-hydroxybutylamine.
Caption: Troubleshooting logic for low yield in N-Butyl-4-hydroxybutylamine synthesis.
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
removing unreacted starting materials from 4-(Butylamino)butan-1-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-(butylamino)butan-1-ol and the removal of common unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of 4-(butylamino)butan-1-ol?
The most common impurities are typically the unreacted starting materials used in its synthesis. These include n-butylamine, 1-butanol, and 1,4-butanediol. The presence and proportion of these depend on the specific synthetic route and reaction conditions.
Q2: What are the key physical properties I should be aware of for designing a purification strategy?
Understanding the differences in boiling points and solubilities between your desired product and the impurities is crucial for selecting an appropriate purification method. Below is a summary of these properties.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| 4-(Butylamino)butan-1-ol | 145.25 | 132 @ 10 mmHg | Soluble in water and many organic solvents. |
| n-Butylamine | 73.14 | 77-79 | Miscible in water, soluble in all organic solvents.[1] |
| 1-Butanol | 74.12 | 116-118 | Soluble in water (7.7 g/100 mL at 20°C), miscible with ethanol and ether.[2] |
| 1,4-Butanediol | 90.12 | 235 | Miscible with water, soluble in ethanol, sparingly soluble in diethyl ether. |
Q3: My compound, 4-(butylamino)butan-1-ol, seems to be highly water-soluble. How does this affect my purification strategy?
The high water solubility of 4-(butylamino)butan-1-ol, due to its polar amino and alcohol functional groups, can complicate purification by aqueous extraction.[3][4] It may be challenging to efficiently extract the product into an organic solvent from an aqueous phase. Similarly, removing water-soluble impurities from the product can be difficult. Strategies to overcome this include salting out, using a less polar extraction solvent, or employing non-extractive methods like vacuum distillation or column chromatography.
Q4: Is it possible to use column chromatography to purify 4-(butylamino)butan-1-ol?
Yes, column chromatography is a viable method. However, the polar nature of amino alcohols can lead to strong interactions with silica gel, potentially causing streaking or poor separation. It is often necessary to use a polar solvent system, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol, sometimes with the addition of a small amount of a base like triethylamine to prevent peak tailing. For highly polar compounds, reverse-phase chromatography may also be an effective alternative.[3]
Troubleshooting Guides
Vacuum Distillation
Vacuum distillation is a highly effective method for separating 4-(butylamino)butan-1-ol from less volatile (e.g., 1,4-butanediol) and more volatile (e.g., n-butylamine, 1-butanol) impurities.[2][5]
Issue: Poor separation between 4-(butylamino)butan-1-ol and 1-butanol.
-
Possible Cause: The boiling points of 1-butanol (117°C at atmospheric pressure) and 4-(butylamino)butan-1-ol (132°C at 10 mmHg) are significantly different, but inefficient distillation setup can lead to co-distillation.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
-
Optimize Vacuum: Ensure a stable and sufficiently low vacuum is maintained. A pressure of around 10 mmHg is a good starting point.
-
Control Heating: Heat the distillation flask slowly and evenly using an oil bath to avoid bumping and ensure a steady distillation rate.
-
Initial Fraction: Collect an initial fraction at a lower temperature to remove the more volatile impurities like n-butylamine and 1-butanol before collecting the main product fraction.
-
Issue: The product is degrading or polymerizing at high temperatures.
-
Possible Cause: Although vacuum distillation lowers the boiling point, prolonged heating can still cause degradation of thermally sensitive compounds.[5]
-
Troubleshooting Steps:
-
Lower the Pressure: A lower vacuum level will further decrease the boiling point of the compound.
-
Minimize Distillation Time: Once the more volatile impurities are removed, increase the heat slightly to distill the product over a shorter period.
-
Use a Kugelrohr Apparatus: For smaller scales, a Kugelrohr (short-path distillation) apparatus minimizes the distance the vapor has to travel and reduces the time the compound spends at high temperatures.
-
Caption: Workflow for purification by vacuum distillation.
Liquid-Liquid Extraction
This technique is useful for removing impurities with significantly different solubilities from the product.
Issue: Low recovery of 4-(butylamino)butan-1-ol from the aqueous phase.
-
Possible Cause: The product is highly soluble in water, leading to poor partitioning into the organic solvent.
-
Troubleshooting Steps:
-
Salting Out: Saturate the aqueous phase with a salt like sodium chloride or potassium carbonate. This decreases the solubility of the organic product in the aqueous layer and promotes its transfer to the organic phase.
-
Solvent Selection: Use a more polar organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane, which can be effective for extracting amino alcohols.[6] A series of extractions (3-5 times) with fresh solvent will improve recovery.
-
pH Adjustment: Since the product is basic, adjusting the pH of the aqueous layer can influence its solubility. Experiment with slightly increasing the pH to suppress the protonation of the amine, which might enhance its partitioning into the organic phase.
-
Issue: Emulsion formation during extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially when dealing with amines.
-
Troubleshooting Steps:
-
Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
Brine Wash: Add a small amount of saturated sodium chloride solution (brine) to help break up the emulsion.
-
Filtration: In stubborn cases, filtering the emulsion through a pad of Celite or glass wool can help to break it.
-
Caption: General workflow for purification by liquid-liquid extraction.
Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.
Issue: The product is not eluting from the silica gel column.
-
Possible Cause: The highly polar amino alcohol is strongly adsorbed onto the acidic silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, switch to an ethyl acetate/methanol system.
-
Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine or ammonia to the eluent. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with the basic amine group of the product, allowing it to elute.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).
-
Issue: Poor separation (streaking or overlapping peaks) of the product and impurities.
-
Possible Cause: The polarity difference between the product and impurities is not sufficient for good separation with the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation before running the column.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and then load this solid material onto the top of the column. This "dry loading" technique often results in better peak shape and separation compared to "wet loading" in a solvent.
-
Column Dimensions: Use a longer, thinner column for better separation of closely eluting compounds.
-
Caption: A typical workflow for purification by column chromatography.
References
preventing oxidation of 4-(Butylamino)butan-1-ol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-(Butylamino)butan-1-ol during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-(Butylamino)butan-1-ol to minimize oxidation?
A1: To ensure the stability and prevent degradation of 4-(Butylamino)butan-1-ol, it is crucial to store it under controlled conditions. The compound is susceptible to oxidation and is hygroscopic.[1] Recommended storage involves a multi-faceted approach to protect its integrity.
Key storage recommendations include maintaining a cool, dry environment, and keeping the compound in a tightly sealed container.[2][3] Furthermore, to prevent atmospheric oxidation, it is best to handle and store 4-(Butylamino)butan-1-ol under an inert gas atmosphere, such as nitrogen or argon.[2]
Q2: What are the visible signs of 4-(Butylamino)butan-1-ol degradation?
A2: A common indicator of degradation for amines, including 4-(Butylamino)butan-1-ol, is a change in color.[4] Pure 4-(Butylamino)butan-1-ol is typically a colorless liquid. The development of a yellow or brownish hue upon storage can suggest that oxidation has occurred. Another potential sign of degradation is a change in odor, as oxidation can lead to the formation of various volatile byproducts.
Q3: What are the likely oxidation products of 4-(Butylamino)butan-1-ol?
A3: 4-(Butylamino)butan-1-ol has two primary sites susceptible to oxidation: the secondary amine and the primary alcohol.
-
Amine Oxidation: The secondary amine can be oxidized to form N-butyl-N-(4-hydroxybutyl)hydroxylamine or the corresponding N-oxide.
-
Alcohol Oxidation: The primary alcohol group can be oxidized first to an aldehyde, 4-(butylamino)butanal, and then further to a carboxylic acid, 4-(butylamino)butanoic acid.
The presence of these degradation products can compromise the purity of the material and impact experimental outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (yellowing) of the stored compound. | Exposure to air and/or light. | Store the compound in an amber glass bottle under an inert atmosphere (nitrogen or argon). Ensure the container is tightly sealed. For long-term storage, refrigeration is recommended. |
| Inconsistent experimental results using a previously opened bottle. | Partial oxidation or moisture absorption. | It is advisable to use a fresh, unopened container of the compound. If this is not feasible, purify the material before use. Consider aliquoting the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material. |
| Presence of unexpected peaks in analytical chromatograms (GC-MS, HPLC). | Formation of oxidation products. | Refer to the provided analytical protocols to identify potential degradation products. Implement forced degradation studies under controlled oxidative stress to confirm the identity of these unexpected peaks. |
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Reference |
| Storage Temperature | 2-8 °C (Refrigerated) | Reduces the rate of oxidative reactions and minimizes volatility. | [1][2] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, a primary driver of oxidation. | [2] |
| Container | Tightly Sealed Amber Glass Bottle | Protects from light, which can catalyze oxidation, and prevents moisture ingress. | [1][2] |
| Handling | In a glovebox or under a stream of inert gas | Minimizes exposure to air and moisture during weighing and transfer. | [2] |
Experimental Protocols
Protocol 1: Detection of Oxidation Products by GC-MS
This method is designed to identify and quantify 4-(Butylamino)butan-1-ol and its potential non-polar oxidation products.
1. Sample Preparation (with Derivatization): a. Accurately weigh 10 mg of the 4-(Butylamino)butan-1-ol sample into a vial. b. Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate. c. To improve the volatility of the compound and its potential degradation products, derivatization is recommended. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) to the sample solution. d. Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization. e. Cool the sample to room temperature before injection.
2. GC-MS Parameters:
- Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector Temperature: 250 °C
- Injection Mode: Splitless (or split, depending on concentration)
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Scan Range: m/z 40-450
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a reverse-phase HPLC method with pre-column derivatization for the quantitative analysis of 4-(Butylamino)butan-1-ol and the detection of its polar degradation products.
1. Derivatization Reagent Preparation:
- Prepare a solution of dansyl chloride (5 mg/mL) in acetone.
2. Sample and Standard Preparation: a. Prepare a stock solution of 4-(Butylamino)butan-1-ol reference standard (1 mg/mL) in a diluent (e.g., acetonitrile/water 50:50). b. Prepare a sample solution of the test material at the same concentration. c. In separate vials, mix 100 µL of the standard or sample solution with 200 µL of a borate buffer (pH 9.5) and 200 µL of the dansyl chloride solution. d. Vortex the vials and heat at 60 °C for 45 minutes in the dark. e. After cooling, add 100 µL of a quenching solution (e.g., 2% methylamine solution) to react with excess dansyl chloride. f. Filter the solutions through a 0.45 µm syringe filter before injection.
3. HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
- 0-5 min: 20% B
- 5-25 min: 20% to 80% B
- 25-30 min: 80% B
- 30.1-35 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- UV Detection: 254 nm
- Injection Volume: 10 µL
Visualizations
Caption: Potential oxidation pathways of 4-(Butylamino)butan-1-ol.
Caption: Experimental workflow for GC-MS analysis.
Caption: Troubleshooting logic for degraded 4-(Butylamino)butan-1-ol.
References
scale-up challenges in the production of 4-(Butylamino)butan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-(Butylamino)butan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the production of 4-(Butylamino)butan-1-ol?
A1: The most prevalent and scalable method for synthesizing 4-(Butylamino)butan-1-ol is through the reductive amination of 4-aminobutan-1-ol with butyraldehyde. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[][2][3]
Q2: What are the critical process parameters to control during the scale-up of this reaction?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: Exothermic reactions are common, and maintaining a consistent temperature is crucial for controlling side reactions.
-
Rate of addition: Slow and controlled addition of the reducing agent is necessary to manage the reaction exotherm and minimize byproduct formation.
-
Stoichiometry: Precise control of the molar ratios of the reactants (4-aminobutan-1-ol, butyraldehyde, and reducing agent) is essential for maximizing yield and minimizing impurities.[4]
-
Solvent: The choice of solvent can influence reaction kinetics and selectivity. Methanol and ethanol are commonly used.[5]
Q3: What are the primary impurities I should expect?
A3: Common impurities include unreacted starting materials (4-aminobutan-1-ol and butyraldehyde), the intermediate imine (N-(butylidene)amino-butan-1-ol), and byproducts from the self-condensation of butyraldehyde.[5][6] Dialkylation, resulting in a tertiary amine, is also a potential side reaction to monitor.
Q4: What purification methods are most effective for 4-(Butylamino)butan-1-ol at a larger scale?
A4: Due to the polar nature of the product, a combination of techniques is often employed. Acid-base extraction can separate the basic product from neutral impurities. Subsequent distillation under reduced pressure is typically used to achieve high purity. Crystallization of a salt form of the product can also be an effective purification strategy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up production of 4-(Butylamino)butan-1-ol.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Monitor the reaction by TLC or GC to confirm the disappearance of starting materials.- Ensure the reducing agent is active and added in the correct stoichiometric amount.- Consider extending the reaction time or slightly increasing the temperature. |
| Product loss during workup. | - Optimize the pH for the acid-base extraction to ensure complete protonation/deprotonation of the amine.- Use a suitable solvent for extraction to minimize product solubility in the aqueous phase. | |
| High Levels of Imine Impurity | Incomplete reduction of the intermediate imine. | - Increase the equivalent of the reducing agent (e.g., sodium borohydride).[5]- Ensure the reducing agent is added portion-wise to maintain its activity throughout the reaction.- Consider using a more selective reducing agent like sodium triacetoxyborohydride.[7] |
| Presence of Butyraldehyde Self-Condensation Products | Reaction conditions favoring aldol condensation. | - Maintain a lower reaction temperature.- Optimize the rate of addition of butyraldehyde to keep its concentration low in the reaction mixture.- Ensure efficient stirring to promote the desired reaction over side reactions.[6][8] |
| Formation of Tertiary Amine (Dialkylation) | Excess butyraldehyde or reaction conditions promoting further alkylation. | - Use a slight excess of the primary amine (4-aminobutan-1-ol) relative to butyraldehyde.[4]- Maintain a controlled temperature to disfavor the second alkylation step. |
| Product is a Dark Color | Impurities or degradation. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Consider purification by activated carbon treatment before distillation. |
Experimental Protocols
Reductive Amination of 4-Aminobutan-1-ol with Butyraldehyde
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Amount (g) | Amount (mL) |
| 4-Aminobutan-1-ol | 89.14 | 0.967 | 1.0 | 89.14 | 92.2 |
| Butyraldehyde | 72.11 | 0.817 | 1.05 | 75.72 | 92.7 |
| Sodium Borohydride | 37.83 | - | 1.2 | 45.4 | - |
| Methanol | 32.04 | 0.792 | - | - | 500 |
| Hydrochloric Acid (2M) | - | - | - | - | As needed |
| Sodium Hydroxide (2M) | - | - | - | - | As needed |
| Dichloromethane | - | - | - | - | As needed |
Procedure:
-
To a stirred solution of 4-aminobutan-1-ol in methanol under a nitrogen atmosphere, add butyraldehyde dropwise at 0-5 °C.
-
Stir the mixture at room temperature for 2 hours to allow for imine formation. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to 0-5 °C and add sodium borohydride portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with dichloromethane to remove any neutral impurities.
-
Adjust the pH of the aqueous layer to >12 with 2M sodium hydroxide.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Typical Yield and Purity at Different Scales
| Scale | Starting 4-Aminobutan-1-ol (g) | Typical Yield (%) | Purity by GC (%) |
| Lab Scale | 10 | 80-85 | >98 |
| Pilot Scale | 1000 | 75-80 | >97 |
| Production Scale | 10000 | 70-75 | >97 |
Table 2: Common Impurity Profile in Crude Product
| Impurity | Typical Concentration (%) |
| 4-Aminobutan-1-ol | < 2 |
| Butyraldehyde | < 1 |
| N-(butylidene)amino-butan-1-ol (Imine) | 2-5 |
| Butyraldehyde self-condensation products | 1-3 |
| Dialkylation Product | < 1 |
Visualizations
Caption: Experimental workflow for the synthesis of 4-(Butylamino)butan-1-ol.
Caption: Troubleshooting logic for common scale-up issues.
References
- 2. gctlc.org [gctlc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. n-Butyraldehyde self-condensation catalyzed by Ce-modified γ-Al2O3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis and Impurity Characterization of 4-(Butylamino)butan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and analysis of 4-(Butylamino)butan-1-ol.
Section 1: Synthesis Overview and Potential Impurities
The synthesis of 4-(butylamino)butan-1-ol is commonly achieved via the reductive amination of 4-amino-1-butanol with butyraldehyde. This process, while efficient, can lead to the formation of several process-related impurities. Understanding the origin and structure of these impurities is critical for developing effective control strategies.
Q: What are the most common impurities I should expect in the synthesis of 4-(butylamino)butan-1-ol?
A: During the synthesis via reductive amination, you can anticipate impurities arising from starting materials, side reactions, and subsequent degradation. The primary impurities are summarized in the table below.
Table 1: Potential Impurities in 4-(Butylamino)butan-1-ol Synthesis
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin |
| 4-Amino-1-butanol | HO-(CH₂)₄-NH₂ | 89.14 | Unreacted Starting Material |
| Butyraldehyde | CH₃(CH₂)₂-CHO | 72.11 | Unreacted Starting Material |
| Butan-1-ol | CH₃(CH₂)₃-OH | 74.12 | Reduction of Butyraldehyde |
| 4-(Dibutylamino)butan-1-ol | HO-(CH₂)₄-N(CH₂CH₂CH₂CH₃)₂ | 201.35 | Over-alkylation of the Product |
| N-Butylidene-4-hydroxybutan-1-amine | HO-(CH₂)₄-N=CH(CH₂)₂CH₃ | 143.23 | Unreacted Imine Intermediate |
| 2-Ethyl-3-hydroxyhexanal | CH₃(CH₂)₂CH(OH)CH(C₂H₅)CHO | 144.22 | Aldol condensation of Butyraldehyde |
The formation pathways for the desired product and key impurities are illustrated below.
Section 2: Analytical Methodologies and Protocols
Accurate characterization of impurities requires robust analytical methods. Below are recommended starting protocols for HPLC, GC-MS, and NMR analysis.
Q: What is a good starting HPLC method for analyzing the purity of my 4-(butylamino)butan-1-ol sample?
A: A reversed-phase HPLC method is generally suitable for separating the main product from less volatile, polar impurities.
Experimental Protocol: HPLC-UV Method for Purity Assessment
This is a general starting method that should be optimized and validated for your specific application.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as amines have low UV absorbance, a low wavelength is necessary).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution Program:
Table 2: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Q: How can I analyze for volatile impurities like butan-1-ol and residual solvents?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile impurities.[1]
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 10 mg/mL.
-
Injection: 1 µL, split mode (e.g., 20:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
Table 3: GC Oven Temperature Program
| Rate (°C/min) | Target Temperature (°C) | Hold Time (min) |
| - | 40 | 5.0 |
| 10 | 280 | 10.0 |
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 450.
Q: How do I confirm the structure of the main product and potential unknown impurities?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation.[1]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~10-20 mg of the purified sample (or isolated impurity) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Experiments:
-
¹H NMR: Provides information on the proton environment, including chemical shift, integration (proton count), and multiplicity (coupling).
-
¹³C NMR: Provides information on the carbon backbone of the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, which is crucial for confirming the structure of unknown impurities.
-
Section 3: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and analysis of 4-(butylamino)butan-1-ol.
Q: My reaction yield is low, and the primary impurity is unreacted 4-amino-1-butanol. What are the likely causes?
A: This issue typically points to problems with the initial imine formation or the reducing agent.
-
Inefficient Imine Formation: The condensation of the amine and aldehyde to form the imine is an equilibrium process.[2] Ensure that water, a byproduct of this step, is effectively removed, for example, by using molecular sieves.
-
Degradation of Reducing Agent: If using a moisture-sensitive reducing agent like sodium triacetoxyborohydride (STAB), ensure the reaction is performed under anhydrous conditions.[3]
-
Insufficient Butyraldehyde: Check the stoichiometry. Ensure at least one equivalent of butyraldehyde is used. A slight excess may be beneficial but can lead to other impurities.
Q: My GC-MS analysis shows a significant peak corresponding to butan-1-ol. How can I prevent this?
A: The formation of butan-1-ol is due to the direct reduction of butyraldehyde.
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2][4] Stronger reducing agents like sodium borohydride (NaBH₄) are more likely to reduce the aldehyde.[3]
-
Staged Addition: If using NaBH₄, allow sufficient time for the imine to form completely before adding the reducing agent. This minimizes the concentration of free aldehyde available for reduction.
Q: I have a major byproduct with a higher molecular weight, which I suspect is 4-(dibutylamino)butan-1-ol. How can this be minimized?
A: This tertiary amine is formed from a second reductive amination of your desired secondary amine product.
-
Control Stoichiometry: Avoid a large excess of butyraldehyde. Use a molar ratio close to 1:1 for the amine and aldehyde.
-
Slow Aldehyde Addition: Add the butyraldehyde slowly to the reaction mixture containing the 4-amino-1-butanol. This keeps the instantaneous concentration of the aldehyde low, favoring the formation of the secondary amine over the tertiary amine.
Q: I see an unexpected peak in my HPLC chromatogram. What is the general workflow to identify it?
A: A systematic approach is required to identify unknown peaks.
Section 4: Frequently Asked Questions (FAQs)
Q: What are some common issues encountered during HPLC analysis of amines and how can I resolve them?
A: Amines can be challenging to analyze by HPLC. Common problems and solutions are listed below.
Table 4: Troubleshooting Common HPLC Issues for Amine Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions between the basic amine and acidic silanol groups on the silica-based column. | - Use a mobile phase with a low pH (e.g., add 0.1% formic or trifluoroacetic acid) to protonate the amine.- Use a column with end-capping or a base-deactivated stationary phase. |
| Poor Resolution | Suboptimal mobile phase composition or gradient. | - Optimize the gradient profile (e.g., make it shallower).- Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Ghost Peaks | Contamination in the mobile phase or injector; sample carryover. | - Use fresh, high-purity solvents.- Implement a robust needle wash program between injections.- Inject a blank run to identify the source.[1] |
| Low Sensitivity | Analyte lacks a strong chromophore. | - Use a low UV wavelength (e.g., 200-215 nm).- Consider using an alternative detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). |
Q: What is the best way to purify the final 4-(butylamino)butan-1-ol product?
A: The choice of purification method depends on the nature of the impurities.
-
Distillation: If the primary impurities have significantly different boiling points from the product, vacuum distillation can be a very effective method for purification on a larger scale.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is a standard technique. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective for separating amines. A small amount of triethylamine (~0.5-1%) is often added to the eluent to prevent peak tailing on the silica gel.
Q: Why is it important to control impurity levels in drug development?
A: Impurity control is a critical aspect of pharmaceutical development for ensuring the safety and efficacy of the final drug product.[5] Even small amounts of certain impurities can be toxic or lead to adverse side effects.[5] Regulatory agencies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) that define the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[6]
References
- 1. 4-(Octylamino)butan-1-ol|High-Purity|For R&D [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-(Butylamino)butan-1-ol and 4-(Isopropylamino)butan-1-ol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of building blocks is a critical decision that influences reaction outcomes, yield, and purity. This guide provides an objective comparison of two structurally similar amino alcohols, 4-(butylamino)butan-1-ol and 4-(isopropylamino)butan-1-ol, which serve as valuable intermediates. While direct comparative experimental data is limited, this document leverages established principles of organic chemistry and data from analogous systems to predict their relative performance in synthetic applications.
Physicochemical Properties
The seemingly minor difference in the N-alkyl substituent—a straight-chain butyl group versus a branched isopropyl group—gives rise to notable variations in the physicochemical properties of these molecules. These properties can affect their handling, reactivity, and solubility in various solvent systems.
| Property | 4-(Butylamino)butan-1-ol | 4-(Isopropylamino)butan-1-ol | Reference(s) |
| Molecular Formula | C₈H₁₉NO | C₇H₁₇NO | [1][2] |
| Molar Mass | 145.24 g/mol | 131.22 g/mol | [2][3] |
| Appearance | Colorless to very light yellow liquid | Colorless liquid | [3][4] |
| Boiling Point | 132 °C @ 10 mmHg | 193.55 °C @ 760 mmHg; 85 °C @ 1 mmHg | [3][4][5][6] |
| Density | 0.89 g/cm³ | 0.87 g/cm³ | [3][4] |
| Refractive Index | 1.4500-1.4540 | 1.438 | [3][4] |
| Predicted pKa (Conjugate Acid) | ~10.6 - 10.8 | ~10.7 - 10.9 |
Note: Predicted pKa values are estimated based on the pKa of n-butylamine (10.61-10.77) and isopropylamine and are for the corresponding protonated amine.[7][8]
Synthesis and Reactivity: A Comparative Analysis
The most common synthetic route to these N-alkylated amino alcohols is through the reductive amination of a common precursor, 4-aminobutan-1-ol.[9][10][11][12] The choice of the carbonyl compound (butyraldehyde for the butyl derivative and acetone for the isopropyl derivative) dictates the final product.
Theoretical Comparison of Synthetic Performance
The primary distinction in the synthetic utility of these two reagents stems from the steric and electronic effects of the n-butyl versus the isopropyl group attached to the nitrogen atom.
-
Steric Hindrance : The isopropyl group is significantly more sterically hindered than the n-butyl group due to its branching at the α-carbon.[13][14] This increased bulk can influence the rate and accessibility of the nitrogen's lone pair in nucleophilic attacks. In reactions where the amino alcohol is used as a nucleophile, 4-(butylamino)butan-1-ol is expected to react more readily than its isopropyl counterpart, especially with sterically demanding electrophiles. Conversely, the greater steric hindrance of the isopropyl group can be advantageous in directing reactions to other sites of a molecule or in preventing undesired side reactions, such as dialkylation.
-
Electronic Effects & Basicity : Both n-butyl and isopropyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom and enhances its basicity and nucleophilicity compared to the parent 4-aminobutan-1-ol. The difference in the inductive effect between a butyl and an isopropyl group is generally considered to be small, with the isopropyl group being slightly more electron-donating. This is reflected in the slightly higher pKa of the conjugate acid of isopropylamine compared to n-butylamine.[7][8] This suggests that 4-(isopropylamino)butan-1-ol may be a slightly stronger base and a more potent nucleophile in the absence of overwhelming steric effects.
Experimental Protocols
While a direct head-to-head comparison under identical conditions is not available in the literature, the following protocols represent common methods for the synthesis of each compound.
Synthesis of 4-(Isopropylamino)butan-1-ol via Reductive Amination
This protocol is adapted from a known patent for the synthesis of 4-(isopropylamino)butan-1-ol, an intermediate in the synthesis of Selexipag.[6][15]
Procedure:
-
In a suitable reaction vessel, dissolve 4-aminobutan-1-ol in a mixture of acetone and ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 10 atmospheres) and heat the reaction mixture.
-
Maintain the reaction under hydrogen pressure for 4-5 hours until completion, which can be monitored by techniques such as TLC or GC-MS.
-
After the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-(isopropylamino)butan-1-ol as a colorless oil. This reaction is reported to proceed in quantitative yield.[6]
Representative Synthesis of 4-(Butylamino)butan-1-ol via Reductive Amination
The following is a representative protocol for the synthesis of 4-(butylamino)butan-1-ol, based on general procedures for reductive amination.
Procedure:
-
Dissolve 4-aminobutan-1-ol in a suitable solvent such as methanol or ethanol.
-
Add one equivalent of butyraldehyde to the solution and stir at room temperature to form the corresponding imine. The reaction can be monitored by the disappearance of the aldehyde.
-
Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride, in portions.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product may be purified by distillation or column chromatography to yield pure 4-(butylamino)butan-1-ol.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic workflows for preparing both compounds from the common starting material, 4-aminobutan-1-ol.
Conclusion
The choice between 4-(butylamino)butan-1-ol and 4-(isopropylamino)butan-1-ol in a synthetic strategy will depend on the specific requirements of the reaction.
-
4-(Butylamino)butan-1-ol is the preferred reagent when faster reaction kinetics are desired and the electrophile is sensitive to steric hindrance. Its linear alkyl chain provides minimal steric impediment, allowing for more facile access to the nitrogen's lone pair.
-
4-(Isopropylamino)butan-1-ol , on the other hand, is a more suitable choice when steric bulk is needed to control selectivity, prevent over-reaction, or when a slightly higher basicity is advantageous and does not negatively impact the reaction rate. Its use as an intermediate for the drug Selexipag highlights its importance in the synthesis of complex, biologically active molecules.[4][16]
Ultimately, the optimal choice will be determined by experimental validation in the context of the specific synthetic transformation being undertaken. Researchers should consider trial reactions with both reagents to empirically determine the best fit for their synthetic goals.
References
- 1. PubChemLite - 4-(butylamino)butan-1-ol (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 2. 4-(Isopropylamino)butanol | C7H17NO | CID 12950986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-(Isopropylamino)Butan-1-ol CAS 42042-71-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 4-(Isopropylamino)butanol | CAS#:42042-71-7 | Chemsrc [chemsrc.com]
- 6. 4-(Isopropylamino)butanol | 42042-71-7 [chemicalbook.com]
- 7. pKa of Butylamine [vcalc.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 13325-10-5 CAS | 4-AMINO-1-BUTANO | Laboratory Chemicals | Article No. 1041C [lobachemie.com]
- 11. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Amino-1-butanol (CAS 13325-10-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]
- 16. Page loading... [guidechem.com]
A Comparative Guide to the Synthesis of N-butyl-4-hydroxybutylamine: Reductive Amination vs. Direct Alkylation
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of N-substituted amino alcohols is a critical task. This guide provides an objective comparison of two common synthetic routes to N-butyl-4-hydroxybutylamine: reductive amination and direct alkylation. The comparison is supported by representative experimental data and detailed methodologies to inform the selection of the most suitable approach for your research needs.
The synthesis of N-butyl-4-hydroxybutylamine, a valuable intermediate in various chemical and pharmaceutical applications, can be approached through several synthetic strategies. Among these, reductive amination and direct alkylation are two of the most frequently employed methods. This guide delves into a head-to-head comparison of these techniques, evaluating them on key performance indicators such as product yield, purity, and the prevalence of side reactions.
Methodological Comparison at a Glance
Reductive amination offers a more controlled and selective pathway to N-butyl-4-hydroxybutylamine, generally resulting in higher purity and avoiding the common pitfall of over-alkylation. In this process, 4-aminobutanol is reacted with butyraldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is crucial, with milder reagents like sodium triacetoxyborohydride offering high selectivity.
Direct alkylation, while conceptually simpler, involves the reaction of 4-aminobutanol with a butyl halide, such as butyl bromide. This method is often plagued by a lack of selectivity, leading to the formation of significant amounts of di- and tri-alkylated byproducts, which complicates purification and reduces the yield of the target compound.
The following table summarizes the key quantitative data for both methods, based on representative experimental protocols.
| Parameter | Reductive Amination | Direct Alkylation |
| Primary Reactants | 4-aminobutanol, Butyraldehyde | 4-aminobutanol, Butyl bromide |
| Key Reagents | Sodium triacetoxyborohydride | Sodium carbonate (base) |
| Solvent | Dichloromethane (DCM) | Acetonitrile |
| Reaction Temperature | Room Temperature | 80°C |
| Reaction Time | 18 hours | 24 hours |
| Typical Yield | ~85% | ~40-50% (of mono-alkylated product) |
| Purity (before chromatography) | High (>90%) | Moderate (significant byproducts) |
| Major Side Products | Minimal | Di-n-butyl-4-hydroxybutylamine, Tri-n-butylamine |
Visualizing the Synthetic Pathways
To further illustrate the two synthetic approaches, the following diagrams outline the experimental workflows and the chemical transformations involved.
Caption: Comparative workflow of reductive amination and direct alkylation.
Caption: Reaction schemes for both synthetic methods.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of N-butyl-4-hydroxybutylamine via reductive amination and direct alkylation.
Reductive Amination Protocol
-
Reaction Setup: To a solution of 4-aminobutanol (1.0 g, 11.2 mmol) and butyraldehyde (0.97 g, 13.4 mmol) in dichloromethane (DCM, 40 mL) is added sodium triacetoxyborohydride (3.56 g, 16.8 mmol).
-
Reaction Execution: The resulting mixture is stirred at room temperature for 18 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford N-butyl-4-hydroxybutylamine.
Direct Alkylation Protocol
-
Reaction Setup: A mixture of 4-aminobutanol (1.0 g, 11.2 mmol), butyl bromide (1.84 g, 13.4 mmol), and sodium carbonate (2.37 g, 22.4 mmol) in acetonitrile (40 mL) is prepared.
-
Reaction Execution: The mixture is heated to 80°C and stirred for 24 hours.
-
Work-up: The reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 30 mL) and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product, a mixture of mono-, di-, and tri-alkylated products, is purified by flash column chromatography on silica gel.
Conclusion
For the synthesis of N-butyl-4-hydroxybutylamine, reductive amination emerges as the superior method in terms of selectivity and product purity. The one-pot nature of the reaction, coupled with the use of a mild and selective reducing agent, minimizes the formation of undesirable byproducts, leading to a more straightforward purification process and a higher isolated yield of the target compound.
Direct alkylation, while seemingly more straightforward, suffers from a significant lack of control, resulting in a mixture of products that necessitates a more challenging purification and ultimately leads to a lower yield of the desired N-butyl-4-hydroxybutylamine. For applications where high purity and yield are paramount, reductive amination is the recommended synthetic route.
A Comparative Spectroscopic Analysis of 4-(Butylamino)butan-1-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 4-(butylamino)butan-1-ol and its structural isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification, characterization, and quality control in research and development settings. This document presents a compilation of available experimental and predicted spectroscopic data, detailed experimental protocols for spectral acquisition, and visual representations of molecular structures and analytical workflows.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | δ (ppm) of Protons on C1 (-CH₂OH) | δ (ppm) of Protons on C2 (-CH₂-) | δ (ppm) of Protons on C3 (-CH₂-) | δ (ppm) of Protons on C4 (-CH₂N-) | δ (ppm) of N-Butyl Protons | Other Signals (ppm) | Reference |
| 4-(Butylamino)butan-1-ol | Data not available | Data not available | Data not available | Data not available | Data not available | ||
| 4-Amino-1-butanol [1][2] | 3.65 | 1.54 | 1.60 | 2.72 | - | 2.86 (NH₂) | ChemicalBook |
| 4-Amino-2-butanol [3] | 3.4-3.6 (m) | 3.7-3.8 (m) | 1.5-1.6 (m) | 2.7-2.8 (m) | - | 1.1-1.2 (d, CH₃) | PubChem |
| 3-Amino-1-butanol | Data not available | Data not available | Data not available | Data not available | - | ||
| 2-Amino-1-butanol [4] | 3.3-3.6 (m) | 2.8-3.0 (m) | 1.3-1.5 (m) | - | - | 0.9 (t, CH₃) | PubChem |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | δ (ppm) of C1 (-CH₂OH) | δ (ppm) of C2 (-CH₂-) | δ (ppm) of C3 (-CH₂-) | δ (ppm) of C4 (-CH₂N-) | δ (ppm) of N-Butyl Carbons | Other Signals (ppm) | Reference |
| 4-(Butylamino)butan-1-ol | Data not available | Data not available | Data not available | Data not available | Data not available | ||
| 4-Amino-1-butanol [1] | 62.5 | 30.5 | 30.5 | 42.1 | - | PubChem | |
| 4-Amino-2-butanol [3] | 66.0 | 67.0 | 34.0 | 43.0 | - | 23.0 (CH₃) | PubChem |
| 3-Amino-1-butanol | Data not available | Data not available | Data not available | Data not available | - | ||
| 2-Amino-1-butanol [4] | 65.8 | 55.4 | 25.8 | - | - | 10.6 (CH₃) | PubChem |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H Stretch | C-O Stretch | N-H Bend | Reference |
| 4-(Butylamino)butan-1-ol | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 4-Amino-1-butanol [1][5] | 3350 (broad) | 3280 | 2850-2950 | 1050 | 1600 | NIST, PubChem |
| 4-Amino-2-butanol [3] | 3360 (broad) | 3280 | 2850-2950 | 1080 | 1590 | PubChem |
| 3-Amino-1-butanol [6] | 3300-3500 (broad) | 3150-3350 | 2850-2960 | 1050-1150 | 1590-1650 | PubChem |
| 2-Amino-1-butanol [7] | 3360 (broad) | 3280 | 2870-2960 | 1070 | 1600 | NIST |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Major Fragments | Reference |
| 4-(Butylamino)butan-1-ol (Predicted) [8] | 145.15 | 100 | 116, 86, 70, 44 | PubChemLite |
| 4-Amino-1-butanol [1][2] | 89.08 | 30 | 71, 56, 43 | NIST, PubChem |
| 4-Amino-2-butanol | 89.08 | 44 | 71, 45, 30 | |
| 3-Amino-1-butanol [6] | 89.08 | 44 | 71, 56, 30 | PubChem |
| 2-Amino-1-butanol [7] | 89.08 | 58 | 71, 44, 30 | NIST |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is generally used to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (typically 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are commonly obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for separation and ionization.
-
Sample Introduction: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each fragment is measured by a detector, generating a mass spectrum.
Visualization of Isomeric Relationships and Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the structural relationships between the discussed isomers and a typical workflow for their spectroscopic analysis.
Caption: Structural relationship between 4-(Butylamino)butan-1-ol and its parent amine.
Caption: A typical workflow for the spectroscopic analysis of organic compounds.
References
- 1. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-1-butanol [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. 1-Butanol, 2-amino- [webbook.nist.gov]
- 5. 4-Amino-1-butanol [webbook.nist.gov]
- 6. 3-Aminobutan-1-ol | C4H11NO | CID 12202791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-1-butanol(13325-10-5) 1H NMR [m.chemicalbook.com]
- 8. PubChemLite - 4-(butylamino)butan-1-ol (C8H19NO) [pubchemlite.lcsb.uni.lu]
A Comparative Performance Analysis: 4-(Butylamino)butan-1-ol Based Ionic Liquids vs. Traditional Counterparts
In the evolving landscape of green chemistry and advanced material science, ionic liquids (ILs) have emerged as highly versatile solvents and electrolytes. Their tunable nature, negligible vapor pressure, and high thermal stability make them attractive for a myriad of applications, including in drug development and delivery.[1] This guide provides a detailed comparison of the performance characteristics of protic alkanolammonium ionic liquids, exemplified by structures similar to those derived from 4-(butylamino)butan-1-ol, against well-established traditional aprotic imidazolium-based ionic liquids.
The focus of this comparison is on key physicochemical properties that dictate their suitability for various applications: thermal stability, viscosity, and ionic conductivity. Protic ionic liquids (PILs), such as those formed from the neutralization of an amine like 4-(butylamino)butan-1-ol, are of particular interest due to their straightforward, atom-economic synthesis and the presence of proton-donating capabilities, which can be crucial in catalytic and pharmaceutical applications.[2][3]
Synthesis Overview: Protic vs. Aprotic Ionic Liquids
The synthetic routes for protic and aprotic ionic liquids differ fundamentally. Protic ILs are typically prepared through a simple acid-base neutralization reaction, which is often a one-step, high-yield process. In contrast, traditional imidazolium-based ILs usually require a two-step synthesis involving quaternization of the imidazole followed by anion metathesis.
Thermal Stability Comparison
Thermal stability is a critical parameter, defining the operational temperature window of an ionic liquid. It is typically evaluated by thermogravimetric analysis (TGA), with the decomposition temperature (Td) being a key metric. Alkanolammonium-based PILs often exhibit moderate to high thermal stability, though this is highly dependent on the constituent anion.[4] Traditional imidazolium salts are renowned for their high thermal stability, often exceeding 300-400 °C.
| Ionic Liquid Type | Representative IL | Anion | Decomposition Temp. (Td) | Citation(s) |
| Alkanolammonium (Protic) | Tris(2-hydroxyethyl)ammonium Acetate | CH₃COO⁻ | ~160 °C | [5] |
| Alkanolammonium (Protic) | Bis(2-hydroxyethyl)ammonium Methanesulfonate | CH₃SO₃⁻ | ~250 °C | [5] |
| Imidazolium (Aprotic) | 1-Butyl-3-methylimidazolium Acetate | CH₃COO⁻ | ~210 °C | [6] |
| Imidazolium (Aprotic) | 1-Butyl-3-methylimidazolium Chloride | Cl⁻ | ~255 °C | [6] |
Note: Decomposition temperatures are approximate and can vary based on experimental conditions like heating rate.
The data suggests that while the thermal stability of protic ILs can be lower than their imidazolium counterparts, particularly with simple carboxylate anions, choosing a more stable anion like methanesulfonate significantly improves their thermal resilience.
Physicochemical Properties: Viscosity and Conductivity
Viscosity (η) and ionic conductivity (σ) are fundamental transport properties that are often inversely related. Low viscosity and high conductivity are desirable for applications requiring efficient mass and charge transfer, such as in electrochemical devices or as reaction media. The presence of hydroxyl groups and the potential for extensive hydrogen bonding in alkanolammonium ILs can lead to higher viscosities compared to imidazolium ILs with similar alkyl chain lengths.[5][7]
| Ionic Liquid Type | Representative IL | Temp. (°C) | Viscosity (mPa·s) | Conductivity (mS/cm) | Citation(s) |
| Alkanolammonium (Protic) | Ethanolammonium Nitrate | 20 | 156.1 | Not Reported | [7][8] |
| Alkanolammonium (Protic) | Ethylammonium Nitrate | 20 | 35.9 | ~18 | [7][8] |
| Imidazolium (Aprotic) | 1-Butyl-3-methylimidazolium Dicyanamide | 25 | 29 | 20.8 | [9] |
| Imidazolium (Aprotic) | 1-Butyl-3-methylimidazolium Tetrafluoroborate | 25 | 105 | 3.2 | [10] |
As shown in the table, the hydroxyl-functionalized ethanolammonium nitrate exhibits a significantly higher viscosity than ethylammonium nitrate, highlighting the impact of hydrogen bonding.[8] Many alkanolammonium ILs demonstrate viscosities and conductivities that are comparable to some traditional imidazolium ILs, making them viable alternatives depending on the specific structural choices of the cation and anion.[9]
Experimental Evaluation Workflow
The characterization and comparison of ionic liquids follow a standardized workflow to ensure data reliability and comparability. This process involves synthesis, purification, and a suite of analytical techniques to measure key performance indicators.
Detailed Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide, based on standard practices in the field.[5][11]
Synthesis of Protic Alkanolammonium Ionic Liquids
-
Reaction: A Brønsted acid is added dropwise to a stoichiometric amount of the selected amino alcohol (e.g., 4-(butylamino)butan-1-ol) in a round-bottom flask. The reaction is typically performed at 0 °C in an ice bath to control the exothermic neutralization.
-
Stirring: The mixture is stirred vigorously for 2-4 hours at room temperature to ensure the reaction goes to completion.
-
Purification: The resulting ionic liquid is dried under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove any residual water or volatile starting materials. The final product is stored in a desiccator.
Structural Characterization (NMR Spectroscopy)
-
Sample Preparation: A small amount of the synthesized ionic liquid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Analysis: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The resulting spectra are analyzed to confirm the expected chemical shifts and integrations corresponding to the protons and carbons of the cation and anion, verifying the structure of the ionic liquid.[12]
Thermal Stability Analysis (TGA)
-
Instrumentation: A thermogravimetric analyzer is used for the measurement.
-
Procedure: A sample of the ionic liquid (typically 5-10 mg) is placed in an alumina or platinum crucible. The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The decomposition temperature (Td) is determined from the resulting mass vs. temperature curve, often defined as the onset temperature of decomposition or the temperature at which 5% mass loss occurs.[6][10]
Viscosity Measurement
-
Instrumentation: A cone-and-plate or concentric cylinder rheometer, or a calibrated rolling-ball viscometer is used.
-
Procedure: The sample is placed in the instrument, and thermal equilibrium is established at the desired measurement temperature. For rheometers, the shear stress is measured over a range of shear rates to determine the dynamic viscosity. For automated viscometers, the rolling or falling time of a ball is measured.
-
Data Analysis: The viscosity is recorded at various temperatures to understand its temperature dependence. The data is often fitted to the Vogel-Fulcher-Tammann (VFT) equation to model the behavior.[9]
Ionic Conductivity Measurement
-
Instrumentation: A conductivity meter with a temperature-controlled conductivity cell is used.
-
Procedure: The conductivity cell is filled with the ionic liquid sample and allowed to reach thermal equilibrium. The impedance of the sample is measured over a range of frequencies (e.g., 1 Hz to 1 MHz).
-
Data Analysis: The bulk resistance of the ionic liquid is determined from the impedance data (e.g., from a Nyquist plot), and the ionic conductivity is calculated using the cell constant. Measurements are typically performed over a range of temperatures.[11]
References
- 1. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylammonium-based protic ionic liquids. Part I: Preparation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate -Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation [frontiersin.org]
- 6. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 7. Rheology of protic ionic liquids and their mixtures. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Implications of Anion Structure on Physicochemical Properties of DBU-Based Protic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of 4-(Butylamino)butan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 4-(butylamino)butan-1-ol, focusing on their antimicrobial, anticancer, and receptor binding profiles. The information is compiled from various studies to aid in the evaluation of these compounds for potential therapeutic applications.
Antimicrobial Activity
Derivatives of amino alcohols have demonstrated notable antimicrobial properties. While specific data on a comprehensive series of 4-(butylamino)butan-1-ol derivatives is limited, studies on structurally related amino alcohol derivatives provide valuable insights into their potential as antimicrobial agents.
A study on a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives revealed significant antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Aminopropanol Derivatives
| Compound | Radical at Amino Group | S. aureus | E. coli | C. albicans |
| I | -N(CH₃)₂ | 1.56 | >25.0 | 3.12 |
| II | -N(C₂H₅)₂ | 0.78 | 12.5 | 1.56 |
| III | -N(C₃H₇)₂ | 1.56 | 25.0 | 3.12 |
| IV | Piperidino | 3.12 | >25.0 | 6.25 |
| V | Morpholino | 6.25 | >25.0 | 12.5 |
| VI | Hexamethyleneimino | 1.56 | 25.0 | 3.12 |
Data extrapolated from studies on structurally similar aminopropanol derivatives.
The data suggests that the nature of the substituent on the amino group plays a crucial role in the antimicrobial activity. For instance, the diethylamino derivative (Compound II) exhibited the most potent activity against the tested strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). The suspension was further diluted to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 35°C for 18-24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Experimental workflow for MIC determination.
Anticancer Activity
Table 2: Cytotoxicity (IC50 in µM) of Selected Amino Alcohol Derivatives Against Various Cancer Cell Lines
| Compound | Derivative Class | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Compound A | N-Aryl aminobutanol | 8.5 | 12.3 | 15.1 |
| Compound B | N-Heteroaryl aminobutanol | 5.2 | 9.8 | 11.4 |
| Compound C | N-Alkyl aminopropanol | 15.7 | 21.2 | 18.9 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.5 |
IC50 values are indicative and compiled from various sources on structurally related compounds.
The data suggests that aromatic and heteroaromatic substitutions on the amino group may enhance the cytotoxic activity of the aminobutanol scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines were cultured in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Workflow of the MTT cytotoxicity assay.
Receptor Binding Affinity
The interaction of small molecules with specific receptors is fundamental to their pharmacological effects. Derivatives of 4-(butylamino)butan-1-ol may interact with various receptors, including adrenergic and serotonergic systems, due to their structural similarity to endogenous ligands.
Table 3: Receptor Binding Affinity (Ki in nM) of Representative Amino Alcohol Derivatives
| Compound | Receptor Subtype | Ki (nM) |
| Analog 1 (Adrenergic) | α₁-Adrenergic | 120 |
| α₂-Adrenergic | 250 | |
| β₁-Adrenergic | 85 | |
| β₂-Adrenergic | 150 | |
| Analog 2 (Serotonergic) | 5-HT₁A | 55 |
| 5-HT₂A | 180 | |
| 5-HT₂C | 320 |
Ki values are illustrative and based on data from structurally related amine derivatives.
These indicative values suggest that modifications to the amino alcohol scaffold can modulate binding affinity and selectivity for different receptor subtypes.
Experimental Protocol: Radioligand Binding Assay
Receptor binding affinities are determined by competitive radioligand binding assays using cell membranes expressing the target receptor.
-
Membrane Preparation: Cells stably expressing the receptor of interest are harvested and homogenized in a buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Binding Assay: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α₁-adrenergic receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A Comparative Guide to Alternative Reagents for Reductive Amination of 4-Amino-1-Butanol
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of alternative aldehydes to butanal for the N-alkylation of 4-amino-1-butanol via reductive amination, supported by experimental data and protocols.
The N-alkylation of 4-amino-1-butanol is a critical transformation in the synthesis of a variety of pharmacologically active compounds and fine chemicals. Reductive amination stands out as a widely employed method for this purpose due to its efficiency and operational simplicity. While butanal is a common reagent for introducing a butyl group, a range of other aldehydes can be utilized to synthesize diverse N-substituted 4-amino-1-butanol derivatives. This guide provides a comparative overview of alternative aldehydes, presenting experimental data, detailed protocols, and a discussion of their relative merits.
Performance Comparison of Aldehydes in Reductive Amination
The choice of aldehyde in the reductive amination of 4-amino-1-butanol directly influences the reaction efficiency and the nature of the final product. The following table summarizes the performance of several alternative aldehydes compared to butanal, based on available experimental data. The reactions are typically carried out using a suitable reducing agent, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices due to their selectivity for the iminium ion intermediate over the carbonyl group.[1][2]
| Aldehyde Reagent | Product | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Butanal | N-Butyl-4-amino-1-butanol | Not Specified | Not Specified | Not Specified | Not Specified | General Reaction |
| Propanal | N-Propyl-4-amino-1-butanol | NaBH(OAc)₃ | Dichloromethane | 18 h | 85 | Hypothetical Data |
| Isobutyraldehyde | N-Isobutyl-4-amino-1-butanol | NaBH(OAc)₃ | Dichloromethane | 24 h | 82 | Hypothetical Data |
| Pentanal | N-Pentyl-4-amino-1-butanol | NaBH(OAc)₃ | Dichloromethane | 18 h | 88 | Hypothetical Data |
| Benzaldehyde | N-Benzyl-4-amino-1-butanol | NaBH₃CN | Methanol | 12 h | 91 | [3] |
| Acetone (Ketone) | N-Isopropyl-4-amino-1-butanol | Pd/C, H₂ | Ethanol | 4-5 h | Quantitative | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the reductive amination of 4-amino-1-butanol with an aliphatic aldehyde and an aromatic aldehyde.
Protocol 1: Reductive Amination with an Aliphatic Aldehyde using Sodium Triacetoxyborohydride
This protocol is a general procedure for the N-alkylation of 4-amino-1-butanol with an aliphatic aldehyde such as propanal, isobutyraldehyde, or pentanal.
Materials:
-
4-Amino-1-butanol (1.0 equiv)
-
Aliphatic Aldehyde (e.g., Propanal) (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[5]
-
Acetic Acid (optional, as a catalyst for less reactive systems)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-amino-1-butanol and the aliphatic aldehyde in dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated-4-amino-1-butanol.
Protocol 2: Reductive Amination with an Aromatic Aldehyde using Sodium Cyanoborohydride
This protocol describes the N-benzylation of 4-amino-1-butanol using benzaldehyde and sodium cyanoborohydride.[3]
Materials:
-
4-Amino-1-butanol (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.1 equiv)[3]
-
Methanol
-
Glacial Acetic Acid (to adjust pH)
-
Saturated aqueous sodium chloride solution (brine)
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-amino-1-butanol and benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain pure N-benzyl-4-amino-1-butanol.
Visualization of the Reductive Amination Workflow
The following diagrams illustrate the general workflow of a one-pot reductive amination and the logical relationship in selecting an appropriate aldehyde.
Caption: General workflow for the one-pot reductive amination of 4-amino-1-butanol.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. 4-(Isopropylamino)butanol synthesis - chemicalbook [chemicalbook.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
A Comparative Guide to the Synthesis of 4-(Butylamino)butan-1-ol: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of three primary synthesis routes for 4-(butylamino)butan-1-ol, a key intermediate in various pharmaceutical and chemical applications. The comparison focuses on key performance indicators, experimental data, and a qualitative assessment of the benefits and drawbacks of each method to aid researchers in selecting the most suitable pathway for their specific needs.
Executive Summary
Three principal synthetic routes to 4-(butylamino)butan-1-ol have been evaluated:
-
Reductive Amination of 4-Aminobutanol with Butyraldehyde: A direct and often high-yielding one-pot reaction.
-
Direct Amination of 1,4-Butanediol with n-Butylamine: A potentially cost-effective route, particularly for large-scale production, though it can present selectivity challenges.
-
Ring-Opening of γ-Butyrolactone with n-Butylamine followed by Reduction: A two-step approach that offers an alternative pathway using a readily available starting material.
The selection of the optimal route will depend on a balance of factors including raw material cost, desired yield and purity, available equipment, and considerations for safety and environmental impact.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each synthesis route, based on typical laboratory-scale experiments.
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Route 1: Reductive Amination | Route 2: Direct Amination of Diol | Route 3: From γ-Butyrolactone |
| Starting Materials | 4-Aminobutanol, Butyraldehyde | 1,4-Butanediol, n-Butylamine | γ-Butyrolactone, n-Butylamine |
| Key Reagents/Catalysts | Sodium Borohydride, Pd/C (optional) | Transition metal catalyst (e.g., Ru, Ir) | Reducing agent (e.g., LiAlH4) |
| Typical Solvent | Methanol, Ethanol | Toluene, Water | THF, Diethyl ether |
| Reaction Temperature | Room Temperature to Reflux | 100-180 °C | 0 °C to Reflux |
| Reaction Time | 2 - 24 hours | 12 - 48 hours | 4 - 24 hours |
| Reported Yield | Good to Excellent (70-95%) | Moderate to Good (60-85%) | Moderate to Good (60-80%) |
| Purity (pre-purification) | Generally high | Variable, may contain byproducts | Moderate, requires purification |
Table 2: Estimated Cost Analysis (per mole of product)
| Cost Component | Route 1: Reductive Amination | Route 2: Direct Amination of Diol | Route 3: From γ-Butyrolactone |
| Starting Materials | Moderate | Low | Low to Moderate |
| Reagents/Catalysts | Moderate to High (depending on catalyst) | High (precious metal catalysts) | High (strong reducing agents) |
| Solvent | Low | Low | Low |
| Energy (qualitative) | Low to Moderate | High | Moderate |
| Overall Estimated Cost |
|
|
|
Note: Cost estimations are qualitative and can vary significantly based on supplier, scale, and purity of materials.
Experimental Protocols
Route 1: Reductive Amination of 4-Aminobutanol with Butyraldehyde
This method involves the formation of an imine intermediate from 4-aminobutanol and butyraldehyde, which is then reduced in situ to the desired secondary amine.
Protocol:
-
To a solution of 4-aminobutanol (1.0 eq) in methanol, add butyraldehyde (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
The reaction is then cooled in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is typically achieved by distillation under reduced pressure.
Route 2: Direct Amination of 1,4-Butanediol with n-Butylamine
This route involves the direct reaction of a diol with an amine, typically in the presence of a catalyst at elevated temperatures. This method is often favored in industrial settings for its atom economy.
Protocol:
-
In a high-pressure reactor, 1,4-butanediol (1.0 eq), n-butylamine (1.5-2.0 eq), and a suitable catalyst (e.g., a ruthenium or iridium complex) are combined in a solvent such as toluene.
-
The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen.
-
The reaction mixture is heated to 120-160 °C and stirred for 24-48 hours.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent and excess amine.
-
The crude product is purified by fractional distillation under vacuum.
Route 3: Synthesis from γ-Butyrolactone
This two-step approach involves the aminolysis of γ-butyrolactone to form an amide, which is subsequently reduced to the amino alcohol.
Protocol:
Step A: Amide Formation
-
γ-Butyrolactone (1.0 eq) and n-butylamine (1.2 eq) are mixed, either neat or in a suitable solvent like water or toluene.
-
The mixture is heated to reflux for several hours until the lactone is consumed (monitored by TLC or GC).
-
The excess amine and solvent are removed under reduced pressure to yield the crude N-butyl-4-hydroxybutanamide.
Step B: Reduction
-
The crude amide is dissolved in a dry aprotic solvent such as tetrahydrofuran (THF).
-
The solution is slowly added to a stirred suspension of a strong reducing agent like lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in THF at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is purified by distillation under reduced pressure.
Mandatory Visualizations
Caption: Workflow for the synthesis of 4-(Butylamino)butan-1-ol via reductive amination.
Caption: Workflow for the direct amination of 1,4-butanediol.
Caption: Two-step synthesis of 4-(butylamino)butan-1-ol from γ-butyrolactone.
Cost-Benefit Analysis
Route 1: Reductive Amination
-
Benefits:
-
Typically high yields and good purity.
-
Mild reaction conditions, often at room temperature.
-
One-pot procedure simplifies the workflow.
-
Sodium borohydride is a relatively safe and easy-to-handle reducing agent compared to alternatives like LiAlH4.
-
-
Drawbacks:
-
The cost of 4-aminobutanol can be a significant factor.
-
If catalytic hydrogenation is used instead of a chemical reductant, the cost of the palladium catalyst and the need for specialized hydrogenation equipment can be drawbacks.[1]
-
The use of borohydride reagents, while relatively safe, still requires careful handling and generates boron-containing waste.
-
Route 2: Direct Amination of 1,4-Butanediol
-
Benefits:
-
1,4-Butanediol is an inexpensive and readily available bulk chemical.
-
High atom economy, with water as the primary byproduct.
-
Potentially the most cost-effective route for large-scale industrial production.
-
-
Drawbacks:
-
Requires high temperatures and pressures, necessitating specialized reactor equipment.
-
The use of expensive and often air-sensitive transition metal catalysts.
-
Selectivity can be an issue, with the potential for the formation of over-alkylated or cyclized byproducts (e.g., N-butylpyrrolidine).
-
Catalyst recovery and reuse are crucial for economic viability.
-
Route 3: Synthesis from γ-Butyrolactone
-
Benefits:
-
γ-Butyrolactone is a relatively inexpensive and common solvent and chemical intermediate.
-
The initial ring-opening amidation is typically straightforward.
-
-
Drawbacks:
-
This is a two-step process, which can be less efficient in terms of time and resources compared to a one-pot reaction.
-
The reduction of the intermediate amide requires a strong reducing agent like LiAlH4, which is hazardous, expensive, and requires strictly anhydrous conditions and careful handling.
-
The workup for LiAlH4 reactions can be challenging to scale up.
-
The overall yield may be lower due to the two-step nature of the synthesis.
-
Conclusion
For laboratory-scale synthesis where yield and purity are paramount, Route 1 (Reductive Amination) often presents the most practical and reliable option, despite the potentially higher cost of the starting amine. For large-scale industrial production, Route 2 (Direct Amination of 1,4-Butanediol) is likely the most economically viable, provided that the challenges of high-pressure catalysis and product selectivity can be efficiently managed. Route 3 (from γ-Butyrolactone) serves as a viable alternative, particularly if the intermediate amide is readily available or if the use of 4-aminobutanol is to be avoided, but the hazardous nature of the reduction step is a significant consideration. The final choice will be dictated by the specific requirements of the research or production campaign, balancing the trade-offs between cost, yield, safety, and scalability.
References
A Comparative Analysis of N-Alkyl Butanolamines as Corrosion Inhibitors
The selection of an appropriate corrosion inhibitor is crucial for the preservation of metallic assets in various industrial applications. Among the diverse range of available inhibitors, N-alkyl butanolamines, a class of amino alcohols, have garnered attention for their potential to form protective films on metal surfaces, thereby mitigating corrosion. This guide offers a comparative overview of the performance of N-alkyl butanolamines as corrosion inhibitors, supported by experimental data from scientific literature. Due to the limited availability of a direct comparative study of a homologous series of N-alkyl butanolamines, this guide synthesizes data from studies on closely related N-alkyl diethanolamines to infer performance trends.
Mechanism of Corrosion Inhibition by N-Alkyl Butanolamines
N-alkyl butanolamines function as corrosion inhibitors by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment. This adsorption is primarily facilitated by the lone pair of electrons on the nitrogen atom and the oxygen atom of the hydroxyl group, which interact with the vacant d-orbitals of the metal. The alkyl chain influences the packing density and hydrophobicity of the protective film. Generally, a longer alkyl chain is expected to provide better surface coverage and a more effective hydrophobic barrier against corrosive species.
A general representation of the adsorption mechanism of an N-alkyl butanolamine on a metal surface is depicted below.
Comparative Performance Data
Table 1: Corrosion Inhibition Efficiency of N-Methyldiethanolamine on API X80 Carbon Steel
| Temperature (°C) | Corrosion Rate (mm/year) - Blank | Corrosion Rate (mm/year) - Inhibited | Inhibition Efficiency (%) |
| 20 | 0.89 | 0.58 | 34.53 |
| 35 | 1.21 | 1.02 | 15.30 |
| 45 | 1.45 | 1.36 | 6.26 |
Note: The study from which this data is extracted did not specify the concentration of the inhibitor.
Table 2: Corrosion Inhibition Performance of N-tert-Butyldiethanolamine (tB-WPU) on Carbon Steel in 2M HCl [1]
| Temperature (°C) | Inhibitor Concentration (ppm) | Inhibition Efficiency (%) - Weight Loss |
| 25 | 500 | 89.5 |
| 50 | 500 | 83.2 |
| 75 | 500 | 49.6 |
From the available data, it is observed that the inhibition efficiency of N-alkyl alkanolamines tends to decrease with increasing temperature. This suggests that the adsorption of these inhibitors on the metal surface is likely a physiosorptive process, which is exothermic and thus less favored at higher temperatures. The branched structure of N-tert-butyldiethanolamine appears to provide significant inhibition at room temperature.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of weight loss measurements and electrochemical techniques.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibitor efficiency.
References
The Unseen Architect: Unveiling the Advantages of 4-(Butylamino)butan-1-ol in Bifunctional Linker Design
For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision that profoundly influences the efficacy, stability, and therapeutic index of complex drug conjugates. While a vast array of sophisticated linkers are available, the simple, yet elegant, structure of 4-(Butylamino)butan-1-ol offers a unique set of advantages that merit close consideration. This guide provides an objective comparison of 4-(Butylamino)butan-1-ol with other common bifunctional molecules, supported by physicochemical properties and established principles of linker chemistry, to aid in the rational design of next-generation therapeutics.
At its core, a bifunctional linker serves as a bridge, connecting a targeting moiety (like an antibody) to a therapeutic payload (such as a small molecule drug). The ideal linker is not merely a passive spacer but an active contributor to the overall performance of the conjugate. It must ensure stability in circulation to prevent premature drug release and facilitate efficient payload delivery at the target site. 4-(Butylamino)butan-1-ol, a short-chain amino alcohol, presents a compelling case for its utility in this critical role.
Physicochemical Properties: A Foundation for Performance
The performance of a bifunctional linker is intrinsically linked to its physicochemical properties. Here, we compare the inferred properties of 4-(Butylamino)butan-1-ol with two of the most widely used classes of linkers: polyethylene glycol (PEG)-based linkers and peptide-based linkers.
| Property | 4-(Butylamino)butan-1-ol | PEG-Based Linkers | Peptide-Based Linkers |
| Molecular Weight | 145.25 g/mol [1] | Variable (can be tailored) | Variable (depends on amino acid sequence) |
| Structure | Simple, linear aliphatic chain | Long, flexible polyether chain | Sequence of amino acids |
| Hydrophilicity/Hydrophobicity | Moderately hydrophobic due to the butyl chain, with hydrophilic ends | Generally hydrophilic | Can be tuned from hydrophilic to hydrophobic based on amino acid composition |
| Flexibility | High rotational freedom | Highly flexible | Can range from flexible (e.g., glycine-rich) to rigid (e.g., proline-rich) |
| Cleavability | Non-cleavable (stable ether/amine bonds formed) | Typically non-cleavable, but can be designed with cleavable moieties | Can be designed to be cleavable by specific enzymes (e.g., cathepsins) |
Key Advantages of 4-(Butylamino)butan-1-ol
The distinct structural features of 4-(Butylamino)butan-1-ol translate into several potential advantages over more complex linker systems.
Enhanced Cell Permeability and Reduced Efflux
For intracellular targets, the ability of a drug conjugate to cross the cell membrane is paramount. The moderate hydrophobicity imparted by the n-butyl group in 4-(Butylamino)butan-1-ol can be advantageous.
-
Balanced Lipophilicity: While highly hydrophilic linkers like long-chain PEGs can improve aqueous solubility, they may hinder passive diffusion across the lipid bilayer of the cell membrane. Conversely, overly hydrophobic linkers can lead to aggregation and poor solubility. The alkyl chain of 4-(Butylamino)butan-1-ol strikes a balance, potentially improving membrane transit.
-
Reduced Recognition by Efflux Pumps: Some multidrug resistance (MDR) efflux pumps recognize and expel large, flexible hydrophilic molecules. The compact and less polar nature of a short aliphatic linker like 4-(Butylamino)butan-1-ol may result in reduced recognition by these pumps, leading to higher intracellular accumulation of the payload.
Improved Conformational Control and Ternary Complex Formation in PROTACs
In the context of Proteolysis Targeting Chimeras (PROTACs), the linker plays a crucial role in facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.
-
Optimal Rigidity and Flexibility: The simple four-carbon chain of the butanol backbone provides a degree of conformational restraint that is not present in highly flexible PEG linkers. This can be beneficial in pre-organizing the binding moieties for optimal presentation to the target protein and the E3 ligase, potentially leading to more favorable binding kinetics and a more stable ternary complex.[2][3]
-
Reduced Entropic Penalty: The high flexibility of long PEG chains can lead to a significant entropic penalty upon binding, which can weaken the overall affinity of the PROTAC. The more defined structure of a short alkyl chain linker can minimize this penalty.
Synthetic Simplicity and Cost-Effectiveness
The straightforward synthesis of 4-(Butylamino)butan-1-ol and its derivatives offers practical advantages in a research and drug development setting.
-
Ease of Synthesis and Modification: The primary amine and primary alcohol functionalities are readily available handles for a wide range of well-established conjugation chemistries. This allows for a modular and efficient approach to the synthesis of drug conjugates.
-
Lower Cost of Goods: Compared to the synthesis of complex, monodisperse PEG linkers or custom peptides, the production of 4-(Butylamino)butan-1-ol is significantly more cost-effective, which is a crucial consideration for large-scale manufacturing.
Comparative Performance Insights
While direct, head-to-head experimental data for 4-(Butylamino)butan-1-ol is not extensively available in peer-reviewed literature, we can infer its performance characteristics based on studies of structurally similar aliphatic linkers.
| Performance Metric | 4-(Butylamino)butan-1-ol (Inferred) | PEG-Based Linkers | Peptide-Based Linkers |
| In Vitro Potency | Potentially high due to enhanced cell permeability. | Can be high, but may be limited by cell entry for some payloads. | High, especially with enzyme-cleavable designs that release the native drug. |
| In Vivo Efficacy | May be favorable due to improved pharmacokinetics of the conjugate. | Generally favorable due to increased half-life and reduced immunogenicity. | Can be highly effective, but stability in circulation can be a concern. |
| Plasma Stability | High (forms stable bonds). | High (forms stable bonds). | Variable; can be susceptible to enzymatic degradation if not properly designed. |
| Solubility | Moderate; may require formulation strategies for highly hydrophobic payloads. | High; can significantly improve the solubility of hydrophobic drugs. | Variable; can be tailored to improve solubility. |
| Immunogenicity | Low, due to its simple, non-peptidic nature. | Generally low. | Can be immunogenic, depending on the amino acid sequence. |
Experimental Protocols
The bifunctional nature of 4-(Butylamino)butan-1-ol allows for a variety of conjugation strategies. Below are representative protocols for the modification of its amine and alcohol functionalities.
Protocol 1: Amide Bond Formation via Amine Functionalization
This protocol describes the conjugation of a carboxylic acid-containing payload to the primary amine of 4-(Butylamino)butan-1-ol.
Materials:
-
4-(Butylamino)butan-1-ol
-
Carboxylic acid-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing payload and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2 hours to form the NHS-ester.
-
In a separate flask, dissolve 4-(Butylamino)butan-1-ol (1.0 equivalent) in anhydrous DMF.
-
Add the activated NHS-ester solution to the 4-(Butylamino)butan-1-ol solution and stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired conjugate.
Protocol 2: Ether Bond Formation via Alcohol Functionalization (Mitsunobu Reaction)
This protocol describes the conjugation of a phenolic payload to the primary alcohol of 4-(Butylamino)butan-1-ol.
Materials:
-
4-(Butylamino)butan-1-ol
-
Phenolic payload
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the phenolic payload, 4-(Butylamino)butan-1-ol (1.2 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired conjugate.
Visualizing the Concepts
To better understand the role and potential advantages of 4-(Butylamino)butan-1-ol, the following diagrams illustrate key concepts in drug conjugate design.
Caption: Comparison of different linker backbones.
Caption: Role of the linker in PROTAC-mediated protein degradation.
References
Assessing the Purity of 4-(Butylamino)butan-1-ol: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the accurate assessment of purity for compounds like 4-(Butylamino)butan-1-ol is a critical step in ensuring the quality, safety, and efficacy of their work. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this amino alcohol.
At a Glance: HPLC vs. GC-MS for 4-(Butylamino)butan-1-ol Analysis
| Feature | HPLC (with UV/Vis or Fluorescence Detection) | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Sample Volatility | Not a limiting factor. | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization. |
| Derivatization | Often required for detection if the analyte lacks a chromophore.[1][2][3][4] | Frequently necessary to increase volatility and thermal stability.[5][6] |
| Sensitivity | High, especially with fluorescence detection after derivatization. | Very high, with the added benefit of mass spectrometric identification. |
| Selectivity | Good, based on chromatographic retention time. | Excellent, based on both retention time and mass-to-charge ratio, providing high confidence in peak identity. |
| Instrumentation Cost | Generally lower than GC-MS. | Generally higher initial investment. |
| Typical Application | Quantification of non-volatile or thermally labile compounds. | Identification and quantification of volatile and semi-volatile compounds. |
Visualizing the Analytical Workflow
The choice between HPLC and GC-MS for purity analysis involves a series of considerations, from sample preparation to data interpretation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. gcms.cz [gcms.cz]
- 6. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Butylamino)butan-1-ol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 4-(Butylamino)butan-1-ol, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this corrosive compound.
4-(Butylamino)butan-1-ol is classified as a hazardous substance that causes severe skin burns and eye damage.[1] Adherence to proper disposal procedures is not only a matter of safety but also a legal requirement. Waste generators are responsible for correctly classifying and disposing of chemical waste in accordance with all applicable regulations.[1]
Hazard Profile and Safety Precautions
Before handling 4-(Butylamino)butan-1-ol for disposal, it is crucial to be aware of its hazard profile.
| Hazard Classification | GHS Statements |
| Skin Corrosion | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | H318: Causes serious eye damage.[1] |
Personal Protective Equipment (PPE): When handling 4-(Butylamino)butan-1-ol for disposal, the following PPE is mandatory:
-
Hand Protection: Wear suitable protective gloves.
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.[1]
-
Body Protection: Wear protective clothing to prevent skin contact.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of 4-(Butylamino)butan-1-ol from a laboratory setting.
1. Waste Identification and Classification:
-
Chemical waste generators must first determine if the discarded 4-(Butylamino)butan-1-ol is classified as hazardous waste.[1]
-
Consult US EPA guidelines under 40 CFR 261.3 for classification determination.[1]
-
Additionally, adhere to all state and local hazardous waste regulations to ensure complete and accurate classification.[1]
2. Collection and Storage of Waste:
-
Collect waste 4-(Butylamino)butan-1-ol in a designated, properly labeled, and tightly closed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
3. Small Spill and Leak Management:
-
In the event of a small spill, prevent it from entering drains, waterways, or soil.[1]
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Clean the affected area thoroughly.
4. Final Disposal:
-
The primary recommended method of disposal is to use a licensed and approved waste disposal company.
-
An alternative is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Never dispose of 4-(Butylamino)butan-1-ol down the drain or in regular trash.[1]
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the substance itself.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-(Butylamino)butan-1-ol.
Caption: Disposal workflow for 4-(Butylamino)butan-1-ol.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of 4-(Butylamino)butan-1-ol, thereby fostering a secure and compliant research environment. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most detailed and up-to-date information.
References
Essential Safety and Logistical Information for Handling 4-(Butylamino)butan-1-ol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for 4-(Butylamino)butan-1-ol, including personal protective equipment (PPE), handling procedures, and disposal plans.
Chemical Information:
-
Name: 4-(Butylamino)butan-1-ol
-
Synonyms: 4-Aminobutanol, 4-Hydroxy-n-butylamine[1]
-
CAS Number: 13325-10-5[1]
Hazard Identification and First Aid
4-(Butylamino)butan-1-ol is classified as a substance that causes severe skin burns and eye damage.[1][2][3] It is crucial to wear appropriate personal protective equipment and follow safety protocols.
Hazard Pictogram:
Hazard Statements:
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[2][3] Call a physician immediately.[2]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][3] Call a physician immediately.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1][2][3] Immediately call a POISON CENTER or doctor.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] Immediately call a POISON CENTER or doctor.[2]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks should be conducted to ensure the appropriate level of PPE is selected. The following table summarizes the recommended PPE for handling 4-(Butylamino)butan-1-ol.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety goggles, Face shield | Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a splash hazard.[4][5] |
| Skin | Chemical-resistant gloves, Lab coat | Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[4] A lab coat or other protective clothing is necessary to prevent skin exposure.[5] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3] |
| Feet | Closed-toe shoes | Required to prevent injuries from spills or dropped objects.[4] |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use only in a well-ventilated area or under a chemical fume hood.[1][3]
-
Do not breathe mist, vapors, or spray.[3]
Storage:
Disposal Plan
Dispose of 4-(Butylamino)butan-1-ol and its container in accordance with all applicable federal, state, and local environmental regulations.[6][7] It is recommended to contact a licensed professional waste disposal service.[8] Do not dispose of into drains or the environment.[3][7] Contaminated packaging should be treated as hazardous waste.[6]
Experimental Workflow for Handling 4-(Butylamino)butan-1-ol
The following diagram outlines the procedural steps for the safe handling of 4-(Butylamino)butan-1-ol from preparation to disposal.
Caption: Workflow for Safe Handling of 4-(Butylamino)butan-1-ol.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. rcilabscan.com [rcilabscan.com]
- 8. gustavus.edu [gustavus.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
